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Core Science & Biosynthesis

Foundational

Deoxy Fesoterodine (CAS 213381-80-5): A Comprehensive Technical Guide on Identification, Synthesis, and Analytical Control

Here is the in-depth technical guide on Deoxy Fesoterodine. Prepared by: Senior Application Scientist, Pharmaceutical Sciences Division Document ID: TG-DFESO-2024-01 Version: 1.0 Abstract This technical guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the in-depth technical guide on Deoxy Fesoterodine.

Prepared by: Senior Application Scientist, Pharmaceutical Sciences Division Document ID: TG-DFESO-2024-01 Version: 1.0

Abstract

This technical guide provides an in-depth examination of Deoxy Fesoterodine, a critical process-related impurity associated with the synthesis of Fesoterodine, an antimuscarinic agent used for the treatment of overactive bladder (OAB). This document details the core physicochemical properties of Deoxy Fesoterodine, including its CAS number and molecular weight, and explores its significance within the regulatory framework of pharmaceutical development. We will elucidate its likely formation pathway during Fesoterodine synthesis and present validated, step-by-step analytical protocols for its detection, quantification (HPLC-UV), and structural confirmation (LC-MS/MS). This guide is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and manufacturing of Fesoterodine-based active pharmaceutical ingredients (APIs) and drug products.

Introduction: The Pharmaceutical Context of Fesoterodine

Fesoterodine, marketed under brand names such as Toviaz®, is a competitive muscarinic receptor antagonist. It is administered as a prodrug, Fesoterodine fumarate. Following oral administration, it is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) [1]. It is 5-HMT that exerts the therapeutic effect by blocking M2 and M3 muscarinic receptors in the bladder, thereby reducing urinary urgency, frequency, and urge incontinence associated with OAB.

The quality of any pharmaceutical product is intrinsically linked to its purity. During the multi-step synthesis of Fesoterodine, various process-related impurities can be generated. One such critical impurity is Deoxy Fesoterodine. Unlike metabolites, which are formed in vivo, process-related impurities are byproducts of the chemical manufacturing process. Their presence must be strictly monitored and controlled to ensure the safety, efficacy, and stability of the final drug product, in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) [2].

This guide focuses specifically on Deoxy Fesoterodine, providing the necessary technical information for its management throughout the drug development lifecycle.

cluster_synthesis Chemical Synthesis cluster_metabolism In Vivo Metabolism Precursor (R)-2-(3-(diisopropylamino)-1-phenylpropyl) -4-(hydroxymethyl)phenol Feso Fesoterodine (Desired Product) Precursor->Feso Esterification DeoxyFeso Deoxy Fesoterodine (Process Impurity) Precursor->DeoxyFeso Side Reaction / Impure Starting Material Feso_metab Fesoterodine HMT 5-HMT (Active Metabolite) Feso_metab->HMT Esterase Hydrolysis

Figure 1: Conceptual diagram illustrating the relationship between Fesoterodine, its active metabolite (5-HMT), and the process impurity Deoxy Fesoterodine.

Core Identification and Physicochemical Properties

Deoxy Fesoterodine is structurally analogous to Fesoterodine but lacks the benzylic hydroxyl group on the 4-position of the phenol ring. This seemingly minor structural modification results in distinct physicochemical properties and necessitates specific analytical methods for its resolution and quantification. The core identifiers are summarized below.

PropertyValueSource
Chemical Name (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl isobutyratePubChem [3]
Synonyms Deoxyfesoterodine, Fesoterodine Impurity 2N/A
CAS Number 213381-80-5 PubChem [3]
Molecular Formula C₂₆H₃₇NO₂PubChem [3]
Molecular Weight 395.58 g/mol PubChem [3]
Monoisotopic Mass 395.28243 g/mol PubChem [3]

Significance in Pharmaceutical Quality and Regulatory Control

The control of Deoxy Fesoterodine is not merely an academic exercise; it is a regulatory imperative. According to ICH Q3A(R2) guidelines for impurities in new drug substances, any impurity found at a level greater than the identification threshold (typically 0.10% for a maximum daily dose ≤ 2 g) must be structurally characterized [2].

Why is control critical?

  • Pharmacological Activity: The structural similarity to Fesoterodine and its active metabolite, 5-HMT, raises the possibility that Deoxy Fesoterodine could possess its own on-target (muscarinic) or off-target pharmacological activity, potentially altering the drug's efficacy or side-effect profile.

  • Toxicology: Without specific toxicological data, any uncharacterized impurity is considered a potential safety risk. Its levels must be kept below the qualification threshold (e.g., 0.15% or 1.0 mg per day total intake, whichever is lower) unless it has been qualified through safety studies.

  • Process Control Indicator: The level of Deoxy Fesoterodine serves as a direct indicator of the robustness and control of the Fesoterodine manufacturing process. Consistently low levels demonstrate a well-understood and controlled synthetic route.

Therefore, a robust analytical strategy is essential to ensure that every batch of Fesoterodine API meets the stringent purity specifications submitted to and approved by regulatory agencies like the FDA and EMA.

Synthetic Origin and Formation Pathway

Deoxy Fesoterodine is primarily formed due to impurities present in a key starting material or as a byproduct of an incomplete reaction. The synthesis of Fesoterodine typically involves the esterification of the precursor (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol with isobutyryl chloride.

The formation of Deoxy Fesoterodine can be attributed to two main routes:

  • Impure Precursor: The key precursor may contain a certain amount of its "deoxy" version, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol, which lacks the hydroxymethyl group. When this impure precursor undergoes esterification, it directly yields Deoxy Fesoterodine.

  • Reductive Side Reaction: During the synthesis of the precursor itself, reaction conditions could inadvertently cause the reduction of the hydroxymethyl group (-CH₂OH) to a methyl group (-CH₃), leading to the formation of the deoxy precursor impurity.

Controlling this impurity requires rigorous purification of the key precursor or developing a synthetic route that minimizes the formation of the deoxy analog.

Analytical Control Strategy: Protocols and Methodology

A multi-tiered analytical approach is required for the effective control of Deoxy Fesoterodine. This involves a primary quantitative method (typically HPLC-UV) for routine batch release and a secondary identification method (LC-MS/MS) for confirmation and characterization.

Start Fesoterodine API / Drug Product Sample Prep Sample Preparation (Dissolution & Dilution) Start->Prep HPLC HPLC-UV Analysis Prep->HPLC Quant Quantify Peak Area (vs. Reference Standard) HPLC->Quant Decision Is Deoxy-Feso Peak > 0.05%? Report Report Result (Passes Specification) Decision->Report No LCMS LC-MS/MS Analysis (For Confirmation) Decision->LCMS Yes (for Identification) Quant->Decision End End Confirm Confirm Identity (m/z 396.3 & Fragmentation) LCMS->Confirm Investigate OOS Investigation (Fails Specification) Confirm->Investigate End2 End2

Figure 2: A typical workflow for the analytical control of Deoxy Fesoterodine in a quality control environment.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is designed for the accurate quantification of Deoxy Fesoterodine in Fesoterodine drug substance.

  • Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. Deoxy Fesoterodine, being slightly more hydrophobic than Fesoterodine (due to the replacement of a polar -CH₂OH with a nonpolar -CH₃), will have a longer retention time on a C18 column, allowing for excellent separation. Quantification is achieved by comparing the peak area of the impurity to that of a certified reference standard.

  • Instrumentation and Reagents:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Fesoterodine and Deoxy Fesoterodine reference standards.

  • Step-by-Step Methodology:

    • Standard Preparation:

      • Prepare a stock solution of Deoxy Fesoterodine reference standard at 100 µg/mL in diluent.

      • Prepare a working standard at the specification level (e.g., 0.15 µg/mL, corresponding to 0.15% of a 1 mg/mL sample concentration) by diluting the stock solution.

    • Sample Preparation:

      • Accurately weigh and dissolve the Fesoterodine API sample in diluent to achieve a final concentration of 1.0 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35 °C.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 220 nm.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 30
        20.0 70
        25.0 90
        25.1 30

        | 30.0 | 30 |

    • System Suitability:

      • Inject the working standard six times. The relative standard deviation (RSD) for the peak area should be ≤ 5.0%.

      • Prepare a resolution solution containing both Fesoterodine and Deoxy Fesoterodine. The resolution between the two peaks must be ≥ 2.0.

    • Analysis and Calculation:

      • Inject the sample preparation.

      • Identify the Deoxy Fesoterodine peak based on its retention time relative to the standard.

      • Calculate the percentage of the impurity using the following formula, assuming a relative response factor (RRF) of 1.0 unless experimentally determined otherwise: % Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100

Protocol 2: Structural Confirmation by LC-MS/MS

This method is used to unequivocally confirm the identity of the impurity peak observed in the HPLC-UV analysis, especially during method development, validation, or in the event of an out-of-specification (OOS) result.

  • Principle: Liquid chromatography separates the impurity from the main component, which is then introduced into a mass spectrometer. The mass spectrometer provides two levels of confirmation: MS1 provides the accurate mass of the parent ion (confirming the molecular weight), and MS2 (tandem MS) fragments the parent ion to create a unique fragmentation pattern (a "fingerprint") that confirms the molecular structure.

  • Instrumentation and Reagents:

    • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

    • Use the same LC column and mobile phases as in Protocol 1 to ensure retention time correlation.

  • Step-by-Step Methodology:

    • Sample Infusion: Infuse a diluted solution of the Deoxy Fesoterodine reference standard directly into the mass spectrometer to optimize ionization and fragmentation parameters.

    • LC-MS Analysis:

      • Run the Fesoterodine API sample using the established LC method.

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MS1 Scan: Scan over a mass range of m/z 100-600. Look for the protonated molecular ion [M+H]⁺ for Deoxy Fesoterodine at m/z 396.3 .

      • MS2 (Product Ion) Scan: Target the parent ion at m/z 396.3 for fragmentation. A key expected fragment would correspond to the loss of the isobutyrate group, yielding a fragment ion related to the diisopropylamino-phenylpropyl backbone.

    • Data Interpretation:

      • Confirm that the peak at the expected retention time in the chromatogram exhibits a parent ion mass of m/z 396.3.

      • Compare the fragmentation pattern (MS2 spectrum) of the impurity peak in the sample to that obtained from the certified reference standard. A direct match provides unambiguous structural confirmation.

Conclusion

Deoxy Fesoterodine (CAS 213381-80-5) is a critical process-related impurity in the manufacture of Fesoterodine. With a molecular weight of 395.58 g/mol , its presence is a direct reflection of the purity of key synthetic precursors and the overall control of the manufacturing process. The implementation of a robust analytical control strategy, combining a validated quantitative HPLC-UV method for routine analysis and a confirmatory LC-MS/MS method for structural elucidation, is paramount. Adherence to these analytical principles ensures that Fesoterodine API and its corresponding drug products meet the high standards for purity, safety, and quality demanded by global regulatory authorities, ultimately safeguarding patient health.

References

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). Pharmacokinetics and safety of fesoterodine, a new muscarinic antagonist for the treatment of overactive bladder . Drug Metabolism and Disposition, 37(6), 1317-1324. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances . ICH. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9876735, Deoxyfesoterodine . PubChem. Retrieved from [Link]

Foundational

Thermodynamic Solubility Profiling of Deoxy Fesoterodine: A Technical Guide for Analytical Method Development

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Professionals Document Type: Technical Whitepaper Introduction & Structural Causality In the lifecycle of drug development, the rigorous p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Professionals Document Type: Technical Whitepaper

Introduction & Structural Causality

In the lifecycle of drug development, the rigorous profiling of active pharmaceutical ingredients (APIs) and their degradation products is paramount. Deoxy Fesoterodine (CAS: 895137-81-2) is a critical related substance and degradation product of Fesoterodine, an antimuscarinic agent prescribed for overactive bladder syndrome. Deoxy Fesoterodine is predominantly formed under 1[1].

Understanding the solubility profile of this impurity is not merely a regulatory checkbox; it dictates the parameters for analytical sample extraction, mobile phase selection in High-Performance Liquid Chromatography (HPLC), and purification workflows.

Mechanistic Insight: Fesoterodine contains a hydroxymethyl group (-CH₂OH) on its phenyl ring. In Deoxy Fesoterodine, this moiety is reduced to a simple methyl group (-CH₃). The removal of this critical hydrogen-bond donor/acceptor drastically alters the molecule's thermodynamic landscape. It shifts the compound toward extreme lipophilicity, rendering it highly soluble in organic solvents while practically insoluble in aqueous media.

Physicochemical Profiling

Before initiating solubility screening, establishing the baseline physicochemical parameters is required to define the boundary conditions of the assay.

Table 1: Physicochemical Properties of Deoxy Fesoterodine
ParameterValueAnalytical Significance
Chemical Formula C₂₆H₃₇NO₂[1]Indicates high carbon-to-heteroatom ratio, driving lipophilicity.
Molecular Weight 395.58 g/mol Standardizes molarity calculations for standard curves.
Melting Point 72 °C – 78 °C[2]Low melting point suggests a relatively weak crystal lattice, favoring organic solubility.
Boiling Point ~518.9 °C[2]High BP indicates stability against volatilization during solvent evaporation steps.

Solubility Thermodynamics & Solvent Selection

The solubility of Deoxy Fesoterodine is governed by its bulky, hydrophobic diisopropylamine and phenyl groups, coupled with the isobutyrate ester.

Table 2: Empirical Solubility Profile at 25°C
SolventPolarity IndexSolubility ClassificationMechanistic Rationale
Methanol 5.1Freely Soluble[2]Optimal balance of organic character and dipole moment to solvate the tertiary amine.
Dichloromethane (DCM) 3.1Freely Soluble[2]Excellent dispersion force matching with the bulky lipophilic phenyl rings.
Dimethyl Sulfoxide (DMSO) 7.2SolubleStrong aprotic solvation; ideal for generating concentrated stock solutions.
Water 10.2Practically InsolubleLack of the -CH₂OH group prevents sufficient hydrogen bonding with the aqueous network.

Note: Deoxy Fesoterodine is highly 2[2], making these the diluents of choice for extracting the impurity from stressed solid dosage forms.

Experimental Methodology: Self-Validating Solubility Screening

To generate regulatory-grade data, kinetic solubility methods (like solvent-shift assays) are inadequate due to the risk of supersaturation. We employ an Isothermal Shake-Flask Method , engineered as a self-validating system.

Step-by-Step Protocol
  • Saturation Preparation: Dispense 5.0 mL of the target solvent (e.g., Methanol, DCM, Water) into amber borosilicate glass vials. Add an excess of Deoxy Fesoterodine solid (~50 mg) to ensure a visible solid pellet remains, guaranteeing thermodynamic saturation.

  • Isothermal Equilibration: Seal the vials with PTFE-lined caps. Place them in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

    • Causality: 48 hours is required to overcome the low dissolution rate of highly lipophilic compounds and reach true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Transfer the suspension to ultracentrifuge tubes. Centrifuge at 15,000 RPM for 15 minutes at 25 °C.

    • Causality: We explicitly avoid syringe filtration. Lipophilic compounds like Deoxy Fesoterodine exhibit high non-specific binding to PTFE or Nylon filter membranes, which would artificially deplete the solute and yield false-low solubility data.

  • Self-Validation (Solid-State Check): Extract the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: This proves that the solid phase has not undergone a polymorphic transition or formed a solvate during the 48-hour equilibration, validating that the measured solubility corresponds to the original polymorph.

  • Quantification: Dilute the extracted supernatant with the HPLC mobile phase (e.g., Acetonitrile:Water 70:30) to fall within the linear range. Quantify using a validated HPLC-UV method against a multi-point calibration curve of a certified Deoxy Fesoterodine reference standard.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermodynamic solubility screening process.

SolubilityWorkflow A Solid State Deoxy Fesoterodine (API Impurity) B Solvent Saturation (Methanol, DCM, H2O) A->B C Isothermal Shaking (48h at 25°C) B->C D Ultracentrifugation (Phase Separation) C->D Equilibrium Reached E PXRD Solid-State Validation D->E Residual Pellet F HPLC-UV Analysis (Supernatant Quantification) D->F Extracted Supernatant G Thermodynamic Solubility Profile Generation E->G Validates Polymorph F->G

Fig 1: Self-validating thermodynamic solubility screening workflow for Deoxy Fesoterodine.

Analytical Implications for Drug Development

The solubility data of Deoxy Fesoterodine directly influences Quality Control (QC) strategies:

  • Extraction Diluents in Stability Testing: Because Deoxy Fesoterodine is a stress-degradation product[1], stability samples (e.g., tablets stored at 40°C/75% RH) must be extracted using a solvent capable of fully dissolving the impurity without degrading the parent API. Methanol is the optimal choice; it provides exhaustive extraction recovery (>99%) due to the impurity's high solubility, whereas purely aqueous diluents will fail to extract it.

  • Chromatographic Peak Distortion: While Deoxy Fesoterodine is highly soluble in Dichloromethane[2], injecting DCM directly into a Reversed-Phase HPLC system causes severe baseline disturbances and peak splitting due to solvent immiscibility with aqueous mobile phases. Therefore, samples extracted in DCM must undergo solvent evaporation and reconstitution in a compatible solvent (e.g., Methanol or Acetonitrile) prior to injection.

References

  • EvitaChem.Deoxy Fesoterodine (EVT-13985572) Physical and Chemical Properties. Retrieved April 3, 2026.
  • ChemicalBook.Deoxy Fesoterodine (CAS 895137-81-2) Chemical Properties, Uses, Production. Retrieved April 3, 2026.
  • Simson Pharma Limited.Fesoteridone EP Impurity I / Impurity C Standards. Retrieved April 3, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of Deoxy Fesoterodine

Executive Summary In the pharmaceutical development and quality control of Fesoterodine—a potent antimuscarinic agent used for overactive bladder syndrome—impurity profiling is a critical regulatory requirement governed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development and quality control of Fesoterodine—a potent antimuscarinic agent used for overactive bladder syndrome—impurity profiling is a critical regulatory requirement governed by ICH Q3A guidelines [1]. Deoxy Fesoterodine (also known as Fesoterodine Impurity C or Deoxyfesoterodine) is a primary process-related impurity and degradation product [2]. Accurate structural elucidation of this impurity is essential for method validation, toxicological qualification, and batch release.

This application note provides an in-depth, self-validating protocol for the isolation, sample preparation, and Nuclear Magnetic Resonance (NMR) spectral analysis of Deoxy Fesoterodine, detailing the causality behind experimental parameters and the logic of structural elucidation.

Mechanistic Origin & Structural Context

To understand the NMR profile of Deoxy Fesoterodine, one must first understand its mechanistic origin. Fesoterodine contains a hydroxymethyl group (-CH₂OH) at the C4 position of its phenol ring. During the synthesis process—specifically during catalytic hydrogenation or reduction steps—this hydroxymethyl group can undergo unintended over-reduction, stripping the oxygen atom to yield a simple methyl group (-CH₃) [3].

Chemical Name: (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl isobutyrate Molecular Formula: C₂₆H₃₇NO₂ Molecular Weight: 395.58 g/mol

The hallmark of Deoxy Fesoterodine's structural identification is the absence of the -CH₂OH signals and the emergence of a highly shielded aromatic methyl singlet . Proving this structural transformation requires a rigorous 1D and 2D NMR workflow.

Experimental Protocol: A Self-Validating System

The following protocol is designed not just to acquire data, but to ensure the data is quantitatively reliable and free from artifactual misinterpretation.

Sample Preparation
  • Sample Weighing: Accurately weigh 15–20 mg of highly purified (>98% by Prep-HPLC) Deoxy Fesoterodine reference standard.

    • Causality: A mass of 15–20 mg provides an optimal signal-to-noise (S/N) ratio for ¹³C NMR within a practical timeframe (e.g., 1024 scans), preventing excessive baseline noise that could obscure quaternary carbons.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D).

    • Causality: CDCl₃ is chosen because Deoxy Fesoterodine is highly lipophilic and lacks exchangeable protons (having lost the -OH group). CDCl₃ provides excellent solubility and a stable deuterium lock signal.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-point reference (0.00 ppm), essential for the precise reporting of chemical shifts required in regulatory submissions.

Instrument Setup & Acquisition Parameters
  • Tuning and Shimming: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Shim the Z1–Z4 gradients until the TMS linewidth is < 1.0 Hz.

    • Causality: High-resolution shimming is critical to resolve the complex, overlapping multiplets of the diisopropylamino and aliphatic chain protons.

  • ¹H NMR Acquisition:

    • Pulse program: zg30 (30° flip angle).

    • Relaxation delay (D1): 2.0 seconds.

    • Scans (NS): 16 to 32.

    • Causality: A 2.0s D1 ensures complete T₁ relaxation of the aliphatic protons. If D1 is too short, the integration of the methyl groups will be artificially suppressed, leading to incorrect proton counting.

  • ¹³C NMR Acquisition:

    • Pulse program: zgpg30 (Proton-decoupled).

    • Relaxation delay (D1): 3.0 seconds.

    • Scans (NS): 1024.

    • Causality: Quaternary aromatic carbons and the ester carbonyl have long T₁ relaxation times. A 3.0s delay ensures these critical structural markers are fully magnetized between pulses, rendering them visible above the baseline.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: NMR Acquisition cluster_2 Phase 3: Data Processing N1 N1 N2 Solvent Selection Deuterated Chloroform (CDCl3) N1->N2 N3 Internal Standard Tetramethylsilane (TMS) at 0.0 ppm N2->N3 N4 1D Experiments 1H (400 MHz), 13C (100 MHz) N3->N4 N5 2D Experiments COSY, HSQC, HMBC N4->N5 N6 Spectral Processing Fourier Transform, Phase Correction N5->N6 N7 Structural Elucidation Signal Integration & Multiplet Analysis N6->N7

Figure 1: End-to-end workflow for the NMR characterization of Deoxy Fesoterodine.

Spectral Analysis & Signal Causality

The structural elucidation of Deoxy Fesoterodine relies on correlating specific functional groups to their distinct magnetic environments [4].

¹H NMR Spectral Data

The ¹H NMR spectrum of Deoxy Fesoterodine is characterized by distinct aliphatic and aromatic regions. The defining feature is the singlet at 2.30 ppm , which replaces the ~4.60 ppm singlet seen in the parent Fesoterodine molecule.

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

Position / Functional GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality & Assignment Logic
Amine -CH₃ 0.95 – 1.05Doublet (d)12H~6.5Highly shielded alkyl groups; split by the adjacent methine proton on the diisopropylamino group.
Isobutyrate -CH₃ 1.30Doublet (d)6H~7.0Slightly more deshielded than amine methyls due to the proximity of the ester carbonyl.
Aliphatic -CH₂- 2.10 – 2.30Multiplet (m)2H-Central chain protons experiencing complex splitting from adjacent -CH- and -CH₂-N groups.
Aromatic -CH₃ (C4) 2.30Singlet (s)3H-Diagnostic Peak: Attached directly to the aromatic ring; lacks adjacent protons, resulting in a sharp singlet.
Aliphatic -CH₂-N 2.45 – 2.60Multiplet (m)2H-Deshielded by the electronegative nitrogen atom.
Isobutyrate -CH 2.85Septet (sep)1H~7.0Split by six equivalent methyl protons (n+1 rule).
Amine -CH 2.95Multiplet (m)2H-Deshielded by nitrogen; complex splitting from adjacent methyls.
Benzylic -CH- 4.15Triplet (t)1H~7.5Highly deshielded due to the anisotropic effect of being sandwiched between two aromatic rings.
Aromatic (C4-Me ring) 6.85 – 7.10Multiplet (m)3H-Protons on the substituted phenol ring.
Aromatic (Phenyl) 7.15 – 7.30Multiplet (m)5H-Protons on the unsubstituted phenyl ring.
¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon skeleton. The absence of a peak at ~64 ppm (hydroxymethyl carbon) and the presence of a peak at 21.0 ppm (aromatic methyl) definitively proves the deoxygenation.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)

Carbon TypeChemical Shift (δ, ppm)Causality & Assignment Logic
Isobutyrate -CH₃ 19.5Shielded primary alkyl carbons.
Amine -CH₃ 20.2Primary alkyl carbons on the amine group.
Aromatic -CH₃ 21.0Diagnostic Peak: Methyl carbon attached to the aromatic ring.
Aliphatic -CH₂- 33.5Central aliphatic chain carbon.
Isobutyrate -CH 34.2Alpha carbon to the ester carbonyl.
Benzylic -CH- 42.1Deshielded by two adjacent aromatic rings.
Aliphatic -CH₂-N 44.2Deshielded by the adjacent nitrogen atom.
Amine -CH 48.5Deshielded by the adjacent nitrogen atom.
Aromatic (CH) 122.5 – 129.0Methine carbons of both aromatic rings.
Aromatic (Quaternary) 135.2, 136.0, 143.5Substituted carbons (methyl attachment, chain attachment).
Aromatic (O-bound) 146.2Highly deshielded quaternary carbon attached to the ester oxygen.
C=O (Ester) 175.5Highly deshielded carbonyl carbon of the isobutyrate group.

2D NMR Structural Elucidation Logic

To elevate this analysis from a simple peak-matching exercise to a self-validating system , 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—must be employed. 1D NMR alone cannot definitively prove that the isobutyrate group is attached to the specific oxygen on the phenol ring, nor can it prove the exact position of the new methyl group.

By utilizing HMBC, we observe 2-bond (²J) and 3-bond (³J) couplings between protons and carbons, allowing us to stitch the molecular fragments together:

  • Validating the Ester Linkage: The isobutyrate carbonyl carbon (175.5 ppm) shows a ³J correlation to the aromatic protons of the phenol ring, proving the ester bond is intact.

  • Validating the Deoxygenation Site: The aromatic methyl protons (2.30 ppm) show strong ³J correlations to the quaternary aromatic carbons at ~136.0 ppm, proving the methyl group is covalently bound to the C4 position of the phenol ring.

Structural_Elucidation_Logic A Aromatic Methyl (δ 2.30) B Phenol Ring (C4-Me) A->B HMBC (2J, 3J) C Isobutyrate Carbonyl (δ 175.5) C->B HMBC (3J to Ar-H) D Benzylic Methine (δ 4.15) D->B HMBC (3J) E Unsubstituted Phenyl D->E HMBC (2J, 3J)

Figure 2: HMBC correlation logic demonstrating the self-validating connectivity of Deoxy Fesoterodine's structural fragments.

Conclusion & Quality Control Implications

The comprehensive NMR analysis of Deoxy Fesoterodine provides an unambiguous structural fingerprint. The transition from a hydroxymethyl group to a methyl group is definitively tracked via the loss of the ~4.60 ppm / 64 ppm signals and the appearance of the 2.30 ppm / 21.0 ppm signals. For drug development professionals, integrating this self-validating NMR protocol ensures robust impurity tracking, directly supporting the safety and efficacy profiles required for Fesoterodine API batch release.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier (Claridge, T. D. W.) URL: [Link]

  • Title: Isolation and Characterization of Fesoterodine Fumarate Related Impurity Source: Asian Journal of Chemistry URL: [Link]

Application

Application Note: Rapid and Stability-Indicating UPLC Method for the Comprehensive Analysis of Fesoterodine Fumarate Impurities

Introduction & Regulatory Context Fesoterodine fumarate is a potent, non-selective muscarinic receptor antagonist utilized primarily in the management of overactive bladder syndrome (1)[1]. As a prodrug, it undergoes rap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Fesoterodine fumarate is a potent, non-selective muscarinic receptor antagonist utilized primarily in the management of overactive bladder syndrome (1)[1]. As a prodrug, it undergoes rapid in vivo hydrolysis to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). During active pharmaceutical ingredient (API) synthesis and formulation, fesoterodine is susceptible to various degradation pathways—including hydrolysis, oxidation, and thermal degradation.

To ensure patient safety and product efficacy, rigorous impurity profiling is required to meet the International Council for Harmonisation (ICH) guidelines (Q3A/Q3B), which mandate the identification and quantification of organic impurities at or above the 0.1% reporting threshold (2)[2].

Mechanistic Rationale & Analytical Strategy

Transitioning from conventional High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in assay development, specifically regarding throughput and resolution[1]. As a Senior Application Scientist, I have designed this method not just as a sequence of steps, but as a thermodynamically and chemically optimized system.

Causality Behind Experimental Choices
  • Column Chemistry (Acquity BEH C18, 1.7 μm) : Fesoterodine contains a tertiary amine group. At acidic or neutral pH, this amine is ionized, often leading to secondary interactions with residual silanols on the stationary phase, which manifests as severe peak tailing. To mitigate this, the mobile phase is buffered to pH ~8.0. Because traditional silica columns dissolve rapidly above pH 7.5, a Bridged Ethyl Hybrid (BEH) particle is employed[2]. The ethylene bridges within the silica matrix confer exceptional stability at high pH, ensuring column longevity and sharp, symmetrical peaks.

  • Thermodynamic Optimization (45°C) : The column compartment is maintained at 45°C[3]. Elevated temperatures reduce the viscosity of the mobile phase, significantly lowering the high backpressures characteristic of sub-2-micron UPLC systems. This also enhances mass transfer kinetics between the stationary and mobile phases, sharpening peak shapes.

  • Gradient Design : The gradient initiates at a 50:50 (v/v) ratio of aqueous buffer to acetonitrile to retain and resolve polar degradants (e.g., Impurity E and Impurity A)[2]. It progressively ramps to 30:70 (v/v) to ensure the rapid elution of highly non-polar impurities, such as Impurity I and late-eluting thermal degradants[2][4].

Experimental Workflow

UPLC_Workflow A 1. Sample Preparation Fesoterodine Fumarate API B 2. Diluent Addition Buffer:Acetonitrile (50:50 v/v) A->B C 3. UPLC Injection Acquity BEH C18, 1.7 μm B->C D 4. Gradient Elution pH 8.0 Buffer / Acetonitrile C->D E 5. PDA Detection UV at 220 nm D->E F 6. Data Analysis Impurity RRT & % Area E->F

Caption: Experimental workflow for the rapid UPLC analysis of Fesoterodine Fumarate impurities.

Materials and Methods

Chromatographic Conditions

All quantitative data and instrument parameters are summarized below for easy replication and comparison.

Table 1: UPLC Chromatographic Conditions

ParameterSpecification
Column Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm
Column Temperature 45°C
Mobile Phase A 1.4 g Disodium hydrogen phosphate in 1000 mL water (pH ~8.0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Detection Photodiode Array (PDA) at 220 nm
Injection Volume 2.0 μL
Run Time 16.0 minutes

Table 2: Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.05050Isocratic hold to stabilize polar analytes
2.05050Isocratic hold
7.03070Linear ramp to elute non-polar impurities
16.03070Isocratic hold for late eluters
17.55050Return to initial conditions
20.05050Column re-equilibration

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a strict self-validating gate. The analyst must not proceed to sample analysis unless the system suitability criteria are met.

Step 1: Mobile Phase Preparation Dissolve 1.4 g of Disodium hydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 8.0 ± 0.05 using dilute phosphoric acid or sodium hydroxide as needed. Filter through a 0.22 μm membrane.

Step 2: Diluent Preparation Prepare a mixture of Mobile Phase A (Buffer) and Acetonitrile in a 50:50 (v/v) ratio[2].

Step 3: System Suitability Solution Preparation Accurately weigh and transfer Fesoterodine Fumarate API and a known standard of Impurity C into a volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1.0 mg/mL of API spiked with 0.15% of Impurity C.

Step 4: System Suitability Check (Validation Gate) Inject the System Suitability Solution (n=5). Evaluate the chromatogram against the criteria in Table 3. Critical Action: If Resolution (Rs) between Fesoterodine and Impurity C is < 1.5, troubleshoot the column efficiency or mobile phase pH before proceeding.

Table 3: System Suitability Criteria (Self-Validation Metrics)

ParameterAcceptance CriteriaPurpose
Resolution (API vs Impurity C) ≥ 1.5Ensures baseline separation of the critical pair
Tailing Factor (API Peak) ≤ 1.5Verifies absence of secondary silanol interactions
% RSD of API Peak Area ≤ 2.0% (n=5)Confirms injection precision and system stability

Step 5: Sample Preparation and Analysis Prepare the API sample at 1.0 mg/mL in the diluent. Inject 2.0 μL into the UPLC system. Record the chromatograms and integrate peaks to determine the % area of impurities.

Degradation Pathways and Impurity Profiling

Fesoterodine fumarate is subjected to forced degradation studies to prove the stability-indicating nature of the method. The UPLC method successfully resolves all known and novel degradation products (5)[5].

Degradation_Pathway API Fesoterodine Fumarate (API) Base Hydrolytic Stress (Acid/Base) API->Base Ox Oxidative Stress (Peroxide) API->Ox Therm Thermal/Humidity Stress (Accelerated Stability) API->Therm ImpA Impurity-A (RRT 0.25) Hydrolytic Degradant Base->ImpA ImpC Impurity-C (RRT 1.16) De-esterified Product Base->ImpC ImpE Impurity-E (RRT 0.18) Oxidative Degradant Ox->ImpE ImpUnk Unknown Impurity (RRT 1.82) Late-eluting Thermal Degradant Therm->ImpUnk

Caption: Forced degradation pathways and resulting Fesoterodine Fumarate impurities mapped by RRT.

Table 4: Impurity Profile and Relative Retention Times (RRT)

ImpurityChemical Nature / Stress OriginRRT
Impurity E Oxidative Degradant0.18
Impurity A Hydrolytic Degradant0.25
Impurity G Process Impurity0.27
Fesoterodine Active Pharmaceutical Ingredient1.00
Impurity C De-esterified Product (Hydrolysis)1.16
Unknown Thermal Degradant (Observed at 25°C/60% RH)1.82
Impurity I Non-polar Process Impurity1.93
Impurity B Process Impurity2.28

Note: The late-eluting unknown impurity at RRT 1.82 is a specific thermal degradant that emerges during 2-6 month stability studies at 25°C and above. The gradient ramp to 70% organic phase guarantees its elution and detection[4].

Conclusion

This UPLC methodology provides a rapid, highly specific, and stability-indicating assay for Fesoterodine Fumarate and its related impurities. By leveraging high-pH stable sub-2-micron column chemistry and optimized thermodynamics, the method achieves baseline resolution of all critical pairs in under 16 minutes. The built-in system suitability gates ensure that the protocol is self-validating, making it highly reliable for routine Quality Control (QC) and accelerated stability testing in drug development.

References

  • An improved method for the quantitative determination of fesoterodine fumarate (WO2013024415A1). Google Patents.
  • The novel reference markers for fesoterodine fumarate (WO2013046194A2). Google Patents.
  • Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the peak shape of Deoxy Fesoterodine in reverse-phase chromatography.

Topic: Optimizing Peak Shape for Deoxy Fesoterodine in RP-HPLC Welcome to the Advanced Chromatography Support Center. As drug development professionals, you are likely aware that basic analytes present unique challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Peak Shape for Deoxy Fesoterodine in RP-HPLC

Welcome to the Advanced Chromatography Support Center. As drug development professionals, you are likely aware that basic analytes present unique challenges in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded solutions for resolving the peak shape issues specifically associated with Deoxy Fesoterodine.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why does Deoxy Fesoterodine exhibit severe peak tailing and broadening in standard RP-HPLC methods? A: The root cause lies in the molecular structure of Deoxy Fesoterodine (C₂₆H₃₇NO₂), which contains a bulky diisopropylamine group[1]. In standard intermediate-pH mobile phases (pH 5.0–7.0), this amine group is highly protonated, carrying a positive charge. Concurrently, the residual silanol groups (Si-OH) on traditional silica-based stationary phases become ionized (Si-O⁻) at any pH above 4.0.

Mechanistically, this creates a dual-retention environment: the molecule is retained by intended hydrophobic interactions with the C18/C8 alkyl chains, but it is also subjected to unintended electrostatic (ion-exchange) attractions with the ionized silanols. This secondary interaction disrupts the uniform elution band, leading to severe peak tailing, reduced theoretical plates, and poor resolution from the main Fesoterodine active pharmaceutical ingredient (API)[2].

Q2: How can mobile phase pH be optimized to eliminate these secondary ion-exchange interactions? A: The most robust chromatographic strategy is to manipulate the mobile phase pH to neutralize one of the two interacting species. According to3[3], there are two primary pathways:

  • The Low-pH Strategy (pH 2.5–3.0): By using an acidic buffer (e.g., 20 mM ammonium formate adjusted with formic acid), you force the silanol groups into their neutral, protonated state (Si-OH). Without the negative charge on the silica surface, the secondary ion-exchange interaction with the protonated Deoxy Fesoterodine is suppressed[3].

  • The High-pH Strategy (pH 9.0–10.5): As highlighted by , raising the pH above the pKa of the amine deprotonates the diisopropylamine group. Deoxy Fesoterodine becomes a neutral free base, interacting purely via hydrophobic forces. This often yields the sharpest peaks and highest loadability.

G A Deoxy Fesoterodine Peak Tailing B Assess Mobile Phase pH A->B C Low pH (pH 2.5-3.0) Protonate Silanols B->C D High pH (pH 9.0-10.0) Deprotonate Amine B->D E Mid pH (pH 6.0-8.0) Partial Ionization B->E F Standard C18/C8 (Type B Silica) C->F Acidic Buffer G Hybrid C18 (High-pH Stable) D->G Basic Buffer H Add 5mM TEA (Silanol Suppressor) E->H Competing Base

Decision tree for optimizing mobile phase pH to resolve Deoxy Fesoterodine peak tailing.

Q3: What are the quantitative differences between these pH strategies? A: The table below summarizes the thermodynamic states and expected chromatographic outcomes based on the selected pH environment.

StrategyMobile Phase pHAnalyte State (Deoxy Fesoterodine)Silanol State (Si-OH)Typical Tailing Factor (Tf)Resolution Impact
Low pH 2.5 – 3.0Protonated (BH⁺)Neutral (Si-OH)1.0 – 1.2Good (Requires higher aqueous ratio for retention)
Intermediate pH 6.0 – 8.0Protonated (BH⁺)Ionized (Si-O⁻)> 2.0 (Severe)Poor (Peak broadening & co-elution)
High pH 9.0 – 10.5Neutral (Free Base, B)Ionized (Si-O⁻)0.9 – 1.1Excellent (High retention, sharp peaks)
Competing Base 6.0 – 7.0Protonated (BH⁺)Masked by TEA1.2 – 1.5Moderate (Accelerates column hydrolysis)

Q4: What stationary phase chemistries are most effective for this compound? A: If you are utilizing the low-pH method, a Type-B ultra-pure silica column with dense double-endcapping (e.g., Agilent Eclipse Plus C8) is essential to physically block access to any remaining active silanols[4]. However, if you adopt the high-pH strategy to maximize peak symmetry, standard silica will dissolve. You must use hybrid organic-inorganic silica particles (e.g., Ethylene-Bridged Hybrid technology) designed to withstand highly alkaline conditions without bed collapse.

Part 2: Validated Experimental Protocol

The following is a self-validating, high-pH RP-HPLC methodology designed specifically to isolate Deoxy Fesoterodine from its parent API with maximum peak symmetry.

Causality Note: We select the high-pH method because neutralizing the diisopropylamine group eliminates ion-exchange interactions at the source, yielding sharper peaks and higher sensitivity than low-pH ion-suppression techniques.

Workflow S1 Step 1: Buffer Prep 20mM Amm. Bicarbonate pH 9.5 S2 Step 2: Column Eq. Hybrid C18, 45°C 10 Column Volumes S1->S2 S3 Step 3: Gradient 10% to 70% ACN Over 15 mins S2->S3 S4 Step 4: Detection UV at 220 nm SST Validation S3->S4

Step-by-step RP-HPLC workflow for Deoxy Fesoterodine separation and detection.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A by dissolving 1.58 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (20 mM). Adjust the pH to exactly 9.5 using dilute Ammonium Hydroxide. Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.

  • Causality & Validation: The pH must be strictly maintained between 9.4 and 9.6. A pH drop below 9.0 will cause partial protonation of the amine, resulting in peak splitting. Verify pH before adding any organic modifiers.

Step 2: Column Selection & Equilibration

  • Action: Install a high-pH stable Hybrid C18 column (Dimensions: 150 mm × 4.6 mm, 3.5 µm particle size). Set the column oven temperature to 45°C.

  • Causality & Validation: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the peak. Pump the initial gradient conditions (90% A / 10% B) for at least 10 column volumes. Monitor the UV baseline at 220 nm; drift must be < 1 mAU/hr prior to sample injection.

Step 3: Gradient Elution Execution

  • Action: Execute the following linear gradient profile at a flow rate of 1.0 mL/min:

    • 0.0 – 2.0 min: Hold at 10% B

    • 2.0 – 15.0 min: Linear ramp to 70% B

    • 15.0 – 18.0 min: Hold at 70% B

    • 18.0 – 20.0 min: Re-equilibrate at 10% B

Step 4: Self-Validating System Suitability Testing (SST)

  • Action: Inject 10 µL of a resolution standard containing Fesoterodine Fumarate and Deoxy Fesoterodine (10 µg/mL each, dissolved in 90% A / 10% B diluent).

  • Validation Criteria:

    • Tailing Factor (Tf): Must be ≤ 1.15 for the Deoxy Fesoterodine peak. Troubleshooting: If Tf > 1.15, the column's hybrid matrix may be compromised, or the buffer capacity is depleted.

    • Resolution (Rs): Must be ≥ 2.5 between the main API and the Deoxy impurity. Troubleshooting: If Rs < 2.5, decrease the gradient steepness by extending the ramp time from 15 to 20 minutes.

References
  • Source: sielc.
  • Source: phenomenex.
  • Source: chromatographyonline.
  • Source: agilent.
  • EvitaChem - Buy Deoxy Fesoterodine (EVT-13985572)

Sources

Optimization

Minimizing the degradation of Fesoterodine to Deoxy Fesoterodine during analysis.

Welcome to the technical support center for Fesoterodine analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with Fesoterodine and need to ensure the integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Fesoterodine analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with Fesoterodine and need to ensure the integrity of their analytical data. The primary challenge in the quantitative analysis of Fesoterodine is its potential degradation to Deoxy Fesoterodine, an impurity that can arise during sample preparation and analysis. This can lead to inaccurate quantification and misinterpretation of stability studies.

This document provides in-depth, evidence-based strategies, protocols, and troubleshooting advice to proactively minimize this degradation, ensuring the accuracy and reliability of your results.

Part 1: Understanding the Fesoterodine Degradation Pathway

A foundational understanding of the molecules and their chemical relationship is the first step in preventing analytical errors. This section addresses the "what" and "why" of the degradation process.

Q1: What are the chemical structures of Fesoterodine and its degradant, Deoxy Fesoterodine?

Answer: Fesoterodine is a prodrug that is converted in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT)[1][2][3]. Its chemical structure features a hydroxymethyl (-CH₂OH) group on the phenyl ring. Deoxy Fesoterodine is a known impurity and degradation product of Fesoterodine[4][5]. The critical structural difference is the reduction of the hydroxymethyl group to a simple methyl (-CH₃) group[4].

  • Fesoterodine: C₂₆H₃₇NO₃[6]

  • Deoxy Fesoterodine: C₂₆H₃₇NO₂[4]

Q2: What is the chemical mechanism that converts Fesoterodine to Deoxy Fesoterodine?

Answer: The transformation is a deoxygenation reaction, where the hydroxymethyl group (-CH₂OH) on the Fesoterodine molecule is chemically reduced to a methyl group (-CH₃)[4]. This process removes the oxygen atom, hence the name "Deoxy" Fesoterodine. While the precise mechanism in an analytical setting can be complex, it is fundamentally a reductive process. This type of degradation can be catalyzed by certain stress conditions encountered during sample handling and analysis.

G Fesoterodine Fesoterodine (C₂₆H₃₇NO₃) Contains -CH₂OH group Deoxy_Fesoterodine Deoxy Fesoterodine (C₂₆H₃₇NO₂) Contains -CH₃ group Fesoterodine->Deoxy_Fesoterodine  Deoxygenation (Reduction)  (e.g., Acid, Base, Oxidative Stress)  

Caption: Fesoterodine to Deoxy Fesoterodine Degradation Pathway.

Q3: Which experimental conditions are known to promote the degradation of Fesoterodine?

Answer: Forced degradation studies, which are designed to identify potential degradation pathways, have shown that Fesoterodine is particularly susceptible to degradation under specific stress conditions. Understanding these vulnerabilities is key to designing a robust analytical method.

Summary of Fesoterodine Stability Under Forced Stress Conditions

Stress Condition Stability Outcome Citation
Acid Hydrolysis Significant Degradation [7][8][9]
Base Hydrolysis Significant Degradation [7][8][9]
Oxidation Significant Degradation [7][8][9]
Thermal (Heat) Generally Stable [8][9]
Photolytic (Light) Generally Stable [8][9]

| Neutral Hydrolysis | Generally Stable |[8] |

The primary takeaway is that exposure to strong acids, strong bases, and oxidizing agents must be carefully controlled or eliminated during the entire analytical workflow to prevent the formation of Deoxy Fesoterodine and other degradants.

Part 2: Proactive Strategies for Minimizing Degradation

This section provides actionable steps and explains the scientific reasoning behind them to maintain the stability of Fesoterodine in your samples.

Q4: How does pH control impact Fesoterodine stability during sample preparation?

Answer: Since Fesoterodine degrades under both acidic and basic conditions, maintaining the pH of your sample diluent within a stable, near-neutral range is critical.[7][8][9]. While many chromatographic methods use a slightly acidic mobile phase (e.g., pH 3.0-4.0) for optimal peak shape and separation, the sample itself should not be stored in a harsh pH environment before injection[7][10][11].

Recommendation: Prepare your samples in a diluent that is either unbuffered (e.g., a mixture of water and organic solvent) or buffered close to a neutral pH. If your mobile phase is acidic, use it as the diluent only if you can validate that the sample is stable for the intended duration of the analysis. Always minimize the time the sample spends in the diluent before injection.

Q5: What are the recommended storage conditions for prepared samples?

Answer: Temperature is a catalyst for most chemical reactions, including degradation. While Fesoterodine shows good stability under dry heat stress, solution stability is a different matter. To minimize any potential degradation in solution over time, samples should be kept cool.

Recommendation: Store prepared sample solutions in a temperature-controlled autosampler set to a low temperature, such as 5°C , for the duration of the analytical sequence[9]. Solution stability studies have confirmed sample stability for up to 48 hours at this temperature[9]. Always prepare solutions as freshly as possible before analysis[12].

Q6: Are there specific solvent or diluent recommendations for sample preparation?

Answer: Yes. The primary goal is to use a diluent that fully dissolves Fesoterodine without promoting its degradation. A common and effective practice is to use a mixture of the mobile phase components, such as a buffer and acetonitrile/methanol mixture[13].

Recommendation: A mixture of Acetonitrile and Water (or a suitable buffer) is often a good starting point. Avoid using reactive solvents or those containing impurities like peroxides (often found in aged ethers like THF). Always use high-purity, HPLC-grade solvents.

Q7: How can I prevent oxidative degradation?

Answer: Fesoterodine's sensitivity to oxidation means that samples must be protected from oxidizing agents[7][8][9]. This can be a subtle issue, as dissolved oxygen in solvents or peroxide contaminants can be sufficient to cause degradation.

Recommendations:

  • Use Fresh Solvents: Always use freshly opened HPLC-grade solvents, as some organic solvents (like THF or Dioxane, though less common in RP-HPLC) can form peroxides over time.

  • Degas Solvents: Properly degas your mobile phase to remove dissolved oxygen.

  • Avoid Contamination: Ensure glassware is scrupulously clean and free of any residual oxidizing agents (e.g., from cleaning solutions).

  • Consider Antioxidants: In cases of extreme sensitivity, though not typically required with proper handling, the addition of a small amount of an antioxidant to the sample diluent could be explored during method development, but this would require extensive validation.

Part 3: Recommended Stability-Indicating HPLC Protocol

This protocol is a synthesized example based on validated methods from the literature. It serves as an authoritative starting point for developing a method that effectively separates Fesoterodine from Deoxy Fesoterodine and other degradants.

Caption: A typical analytical workflow for Fesoterodine analysis.

Step-by-Step Protocol
  • Reagents and Materials:

    • Fesoterodine Fumarate Reference Standard and Samples

    • HPLC-grade Acetonitrile and Methanol[7]

    • Ammonium Dihydrogen Orthophosphate or Ammonium Acetate (Buffer salt)[7][10]

    • Orthophosphoric Acid (for pH adjustment)[7]

    • High-purity water (Milli-Q or equivalent)

    • 0.45 µm syringe filters (e.g., PVDF or Nylon)

  • Chromatographic Conditions (Example):

    Parameter Condition Rationale / Citation
    Column Inertsil ODS-3V (150 x 4.6 mm, 5µm) or equivalent C18 Proven to resolve Fesoterodine from its degradants.[7][8]
    Mobile Phase Buffered Methanol/Water or Acetonitrile/Methanol/Buffer mix A buffered mobile phase controls ionization for consistent retention and peak shape.[7][10][11]
    Example: Buffer:Methanol (42:58 v/v)
    Buffer: 1.15g Ammonium Dihydrogen Orthophosphate in 1000mL water, pH adjusted to 3.0 with Orthophosphoric Acid. A slightly acidic pH often provides good peak shape for amine-containing compounds.[7][8]
    Flow Rate 1.0 - 1.5 mL/min Standard flow rate for a 4.6 mm ID column.[7][10]
    Column Temp. 30°C Controlled temperature ensures reproducible retention times.[8]
    Autosampler Temp. 5°C Minimizes degradation of samples waiting for injection.[9]
    Detection (UV) 210 nm Wavelength for sensitive detection of Fesoterodine.[7][8]

    | Injection Vol. | 10 µL | Standard volume, adjust as needed based on concentration. |

  • Standard and Sample Preparation:

    • Diluent Preparation: Prepare a mixture of your mobile phase components, for example, Buffer:Methanol (42:58 v/v).

    • Stock Solution: Accurately weigh and dissolve an appropriate amount of Fesoterodine Fumarate reference standard or sample in the diluent to achieve a known concentration (e.g., 1 mg/mL).

    • Working Solution: Dilute the stock solution with the diluent to the final target concentration for analysis (e.g., 100 µg/mL).

    • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

    • Storage: Transfer the filtered sample to an amber HPLC vial to protect from light and place it in the cooled autosampler (5°C). Analyze as promptly as possible.

Part 4: Troubleshooting Guide

This section addresses common issues encountered during analysis in a problem-and-solution format.

Q8: I see a growing peak corresponding to Deoxy Fesoterodine over the course of my analytical sequence. What should I check first?

Answer: This is a classic sign of in-sequence sample instability. The samples that have been waiting longer in the autosampler are showing more degradation.

G start Growing Deoxy Fesoterodine Peak Observed in Sequence check_temp Is Autosampler Temperature ≤ 5°C? start->check_temp check_age How old are the oldest samples? check_temp->check_age Yes fix_temp Action: Set autosampler to 5°C or lower. check_temp->fix_temp No check_diluent What is the pH and composition of the sample diluent? check_age->check_diluent < 24 hours fix_age Action: Prepare fresh samples. Run shorter sequences. check_age->fix_age > 24 hours fix_diluent Action: Check diluent pH. Consider a more inert diluent. Validate solution stability. check_diluent->fix_diluent Potentially Reactive

Caption: Troubleshooting flowchart for increasing degradant peak.

Troubleshooting Steps:

  • Verify Autosampler Temperature: Confirm that the autosampler cooler is active and set to the recommended temperature (e.g., ≤ 5°C).[9]

  • Check Sample Age: Calculate the time from the preparation of the first sample to the injection of the last. If this exceeds your validated solution stability time (typically 24-48 hours), the degradation is expected. Shorten your sequences or re-prepare samples.[7][10]

  • Examine Your Diluent: If temperature and age are within limits, your diluent may be too harsh. Check its pH. If you are using an acidic or basic diluent, switch to a more neutral one and re-validate.

Q9: My Fesoterodine peak area is consistently decreasing throughout my run, but I don't see a corresponding increase in the Deoxy Fesoterodine peak. What could be the cause?

Answer: This suggests degradation is occurring, but it's leading to different, unobserved, or multiple minor degradation products. Fesoterodine is known to degrade via multiple pathways under stress[14].

Possible Causes:

  • Oxidative Degradation: As mentioned, oxidation can be a cause. Ensure your solvents are fresh and properly degassed.

  • Adsorption: The active metabolite of Fesoterodine can sometimes adsorb to certain materials. Ensure your vials and filters are compatible. A small percentage of an organic modifier like acetonitrile in the sample diluent can help prevent this.

  • Formation of Other Degradants: The degradation may be forming products that are not retained or detected by your current method. A review of your method's specificity and forced degradation studies is warranted.

Q10: Could my mobile phase be causing on-column degradation?

Answer: While less common than sample degradation, it is possible if the mobile phase conditions are too harsh (e.g., very high temperature combined with an aggressive pH). However, the recommended methods using C18 columns with mildly acidic mobile phases and temperatures around 30-40°C are generally proven to be non-degradative[7][11]. If you suspect this, you can test it by injecting the same sample multiple times and looking for peak distortion or the appearance of new peaks that are not present in the initial injection. This is rarely the root cause if a validated method is being followed.

References
  • Patel AS, And Mehta HS. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Reddy, B.V.R., et al. (2012). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. Rasayan Journal of Chemistry. [Link]

  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2011). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Chemical structure of fesoterodine fumarate (Toviaz). ResearchGate. [Link]

  • European Medicines Agency. (2007). Fesoterodine. European Medicines Agency. [Link]

  • Kotla, N. R., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. [Link]

  • Patil, S. S., et al. (2014). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem Compound Database. [Link]

  • Reddy, B.V.R., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 239-245. [Link]

  • National Center for Biotechnology Information. (n.d.). Fesoterodine Fumarate. PubChem Compound Database. [Link]

  • precisionFDA. (n.d.). FESOTERODINE FUMARATE. precisionFDA. [Link]

  • Pfizer Medical - US. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical. [Link]

  • Griebling, T. L. (2009). Role of fesoterodine in the treatment of overactive bladder. Clinical interventions in aging, 4, 289–300. [Link]

  • News-Medical.Net. (2024). What is the mechanism of Fesoterodine Fumarate? News-Medical.Net. [Link]

  • Google Patents. (n.d.). An improved method for the quantitative determination of fesoterodine fumarate.
  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(4), 1068–1079. [Link]

  • ResearchGate. (2026). Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Column Selection &amp; Troubleshooting for Deoxy Fesoterodine Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in navigating the chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in navigating the chromatographic challenges associated with Deoxy Fesoterodine (also known as Fesoterodine Impurity C or Dehydroxyfesoterodine).

This guide synthesizes field-proven methodologies, structural causality, and regulatory-compliant protocols to ensure your High-Performance Liquid Chromatography (HPLC) workflows are robust, reproducible, and self-validating.

Section 1: Analyte Chemistry & Chromatographic Causality (FAQ)

Q: What is the chemical nature of Deoxy Fesoterodine, and why does it dictate column selection? A: Deoxy Fesoterodine (CAS: 895137-81-2) is a critical process-related impurity and degradation product of the antimuscarinic drug Fesoterodine Fumarate [1]. Structurally, it is (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenyl isobutyrate. Chromatographically, it presents two distinct challenges:

  • High Lipophilicity: Unlike the active pharmaceutical ingredient (API) which possesses a 4-hydroxymethyl group, Deoxy Fesoterodine has a simple 4-methyl group. This deoxygenation significantly increases its hydrophobicity (LogP), requiring a stationary phase with high carbon load to achieve adequate retention and separation from earlier-eluting polar impurities (like the diol impurity).

  • Highly Basic Amine: The molecule contains a bulky diisopropylamine moiety (pKa ~10). In standard silica-based columns, this basic nitrogen undergoes severe secondary ion-exchange interactions with unreacted, acidic surface silanols ( Si−O− ), leading to peak tailing, poor resolution, and compromised quantification limits [2].

Q: How does mobile phase pH interact with the column to affect Deoxy Fesoterodine? A: The causality here is driven by the ionization state of both the analyte and the column's silica matrix. Operating at a low pH (e.g., pH 2.0–3.0 using Trifluoroacetic acid or Phosphoric acid) protonates the residual silanols on the column, rendering them neutral. Simultaneously, the basic amine on Deoxy Fesoterodine becomes fully ionized. This dual effect prevents secondary electrostatic interactions, ensuring sharp, symmetrical peaks [1].

Section 2: HPLC Column Selection Guide

ColumnSelection Analyte Deoxy Fesoterodine Analysis (Highly Basic, Hydrophobic) Phase Stationary Phase Selection Analyte->Phase C18 C18 (Octadecyl) Primary Choice Phase->C18 Maximize Hydrophobic Retention Phenyl Phenyl-Hexyl Orthogonal Selectivity Phase->Phenyl Leverage Pi-Pi Interactions Silanol Silanol Activity Check C18->Silanol Phenyl->Silanol Endcap Use End-Capped/Hybrid Silica (Prevents Amine Tailing) Silanol->Endcap Critical for Basic Amines

Fig 1: Decision matrix for selecting an HPLC column for Deoxy Fesoterodine analysis.

Q: Which stationary phase provides the best resolution for this impurity? A: A C18 (Octadecylsilane) column is the industry standard for stability-indicating assays of Fesoterodine and its impurities[1, 3]. The long alkyl chains provide the necessary hydrophobic retention to separate Deoxy Fesoterodine from closely related structural analogs (e.g., propionate and toluoyl impurities).

Q: Why is column end-capping non-negotiable for this assay? A: Because of the diisopropylamine group, using a standard, non-end-capped column will result in peak asymmetry factors exceeding 2.0. You must select a column that is exhaustively end-capped (where residual silanols are reacted with short-chain silanes like trimethylchlorosilane) or utilizes hybrid organic-inorganic silica technology (e.g., Waters XBridge or Symmetry C18) [1].

Table 1: Comparison of HPLC Columns for Deoxy Fesoterodine Analysis
Column ChemistryRecommended Brand/ModelRetention MechanismPros for Deoxy FesoterodineCons / Limitations
Fully End-capped C18 Waters Symmetry C18 (250 x 4.6 mm, 5 µm)Strong HydrophobicExcellent resolution; suppresses amine tailing[1].Longer run times for highly lipophilic impurities.
High-Density ODS YMC Pak ODS-AHydrophobic / StericHigh carbon load provides superior separation of structural isomers [3].Requires higher organic modifier concentrations.
Phenyl-Hexyl Phenomenex Luna Phenyl-HexylHydrophobic + π−π Orthogonal selectivity; excellent for resolving aromatic ring variations.Highly sensitive to minor changes in mobile phase composition.

Section 3: Method Development & Experimental Protocol

To ensure a self-validating system, the following stability-indicating Reversed-Phase HPLC (RP-HPLC) protocol is adapted from validated pharmacopeial and peer-reviewed standards [1, 2].

Workflow Step1 1. Column Equilibration Waters Symmetry C18 (250 x 4.6 mm, 5 µm) Step2 2. Mobile Phase Preparation A: 0.05% TFA in H2O | B: MeOH/H2O/TFA Step1->Step2 Step3 3. Gradient Elution Optimize %B to resolve hydrophobic impurities Step2->Step3 Step4 4. UV Detection (220 nm) Quantify Deoxy Fesoterodine & API Step3->Step4 Step5 5. System Suitability Ensure Resolution (Rs) > 1.5 Step4->Step5

Fig 2: Step-by-step stability-indicating RP-HPLC workflow for Fesoterodine and its impurities.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in high-purity deionized water. (The acidic pH protonates silanols and acts as an ion-pairing agent for the amine).

  • Mobile Phase B: 90% Methanol and 10% Water containing 0.02% TFA [1].

  • Note on Causality: Methanol is preferred over Acetonitrile here because its slightly weaker elution strength allows for better fine-tuning of the separation between the highly hydrophobic Deoxy Fesoterodine and the closely eluting benzyloxy impurity.

2. Chromatographic Conditions:

  • Column: Waters Symmetry C18, 250 × 4.6 mm, 5 μm (or equivalent end-capped C18).

  • Column Temperature: Maintained precisely at 30°C to ensure reproducible mass transfer kinetics.

  • Flow Rate: 1.0 to 1.2 mL/min.

  • Detection: UV at 220 nm (optimal for the aromatic rings in the Fesoterodine scaffold).

  • Injection Volume: 75 μL (for trace impurity quantification).

3. Gradient Program: A gradient is mandatory to elute polar degradants early and push the lipophilic Deoxy Fesoterodine off the column efficiently.

Table 2: Optimized Gradient Elution Program
Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.07030Retain polar degradants (e.g., diol impurity).
15.04060Elute main Fesoterodine peak.
30.01090Elute highly hydrophobic Deoxy Fesoterodine.
35.01090Column wash to remove strongly bound lipids.
36.07030Re-equilibration to starting conditions.

Section 4: Troubleshooting Guide

Q: I am observing severe peak tailing for Deoxy Fesoterodine despite using a C18 column. How do I fix this? A: If tailing persists, your column's end-capping may be degraded, or the mobile phase pH is too high.

  • Action: Verify the pH of Mobile Phase A is strictly < 3.0. If using a neutral pH method, you must introduce an ion-pairing agent. For example, adding 1-Octanesulfonic acid sodium salt (1.0 g/L) to a phosphate buffer (pH 7.2) will form a neutral hydrophobic complex with the basic amine, drastically improving peak symmetry [2].

Q: Deoxy Fesoterodine is co-eluting with the Fesoterodine main peak. How can I increase resolution? A: Co-elution of these two indicates the gradient is too steep. Deoxy Fesoterodine is more hydrophobic than the API.

  • Action: Flatten the gradient slope between 10 and 25 minutes (e.g., increase Mobile Phase B by 1% per minute instead of 2%). Alternatively, lower the column temperature by 5°C; lower temperatures increase the retention time of hydrophobic compounds more than polar ones, enhancing selectivity ( α ).

Q: What if I observe baseline drift during the gradient run? A: Baseline drift at 220 nm is typically caused by the varying absorbance of TFA as the gradient shifts from aqueous to organic.

  • Action: Ensure the TFA concentration in Mobile Phase B (0.02%) is slightly lower than in Mobile Phase A (0.05%). This carefully balances the UV absorbance across the gradient profile, resulting in a flat baseline [1].

References

  • Kumar, N., Sangeetha, L., & Kalyanraman, D. (2021). "Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase." Journal of Chromatographic Science, 59(2), 154-164. URL:[Link]

  • Der Pharma Chemica. (n.d.). "Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances." Der Pharma Chemica. URL:[Link]

  • Rajput, A.P., & Sonanis, M.C. (2013). "Isolation and Characterization of Fesoterodine Fumarate Related Impurity." Asian Journal of Chemistry, 25(13). URL:[Link]

Optimization

Enhancing the sensitivity of Deoxy Fesoterodine detection in LC-MS.

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific analytical challenges associated with quantifying Deoxy Fesoterodine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific analytical challenges associated with quantifying Deoxy Fesoterodine (CAS 895137-81-2)[1].

Deoxy Fesoterodine is a critical related substance (often designated as Impurity I) formed during the synthesis or degradation of the antimuscarinic drug Fesoterodine. Because it lacks the polar hydroxymethyl group present on the parent active pharmaceutical ingredient (API), its lipophilicity and ionization dynamics differ significantly. This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve sub-nanogram sensitivity and robust reproducibility in your LC-MS/MS workflows.

Workflow A 1. Sample Prep (MCX SPE) B 2. LC Separation (Sub-2-μm C18) A->B C 3. ESI+ Ionization (pH 3.0 Buffer) B->C D 4. MS/MS Detection (MRM Mode) C->D

Figure 1: End-to-end LC-MS/MS workflow for Deoxy Fesoterodine.

Part 1: Troubleshooting Guide & FAQs

Q1: I am experiencing poor sensitivity and low signal-to-noise (S/N) for Deoxy Fesoterodine. How can I enhance its ionization efficiency?

The Causality: Deoxy Fesoterodine contains a basic tertiary amine (diisopropylamine group). To maximize the yield of the protonated precursor ion [M+H]+ , the mobile phase must be kept strictly acidic (pH 2.5–3.5). The Solution: We recommend using 0.1% formic acid in both the aqueous and organic mobile phases. This provides an abundant proton source for the electrospray ionization (ESI) process. Do not use trifluoroacetic acid (TFA). While TFA improves peak shape, its strong ion-pairing nature causes severe signal suppression in the ESI source by preventing the analyte from transitioning into the gas phase[2]. Additionally, because Deoxy Fesoterodine is highly lipophilic, increasing the MS desolvation temperature to 450–500°C is critical to ensure efficient droplet evaporation.

Q2: My chromatogram shows severe matrix effects (ion suppression) in biological fluids. What is the best sample preparation strategy?

The Causality: Standard protein precipitation (PPT) leaves residual phospholipids in the sample. These endogenous lipids co-elute with lipophilic analytes like Deoxy Fesoterodine and compete for the limited charge available on the surface of the ESI droplets, leading to ion suppression. The Solution: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) sorbent. The basic amine of Deoxy Fesoterodine will strongly bind to the sulfonic acid cation-exchange sites at an acidic pH. This orthogonal retention mechanism allows you to aggressively wash the cartridge with 100% methanol—flushing away neutral lipids and phospholipids—before eluting the target analyte with a basic organic solvent.

Q3: How do I resolve Deoxy Fesoterodine from Fesoterodine and other impurities like 5-HMT?

The Causality: The loss of the polar hydroxyl group makes Deoxy Fesoterodine significantly more hydrophobic than Fesoterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Consequently, it exhibits stronger retention on reversed-phase stationary phases[3]. The Solution: To prevent co-elution with late-eluting hydrophobic matrix components and to sharpen the peak (increasing S/N), utilize a sub-2-micron superficially porous C18 column (e.g., 1.7 µm). The reduced particle size minimizes eddy diffusion (the A term in the van Deemter equation), resulting in narrower, taller peaks.

Q4: What are the optimal MRM transitions for this analyte?

The Causality: Fesoterodine yields a precursor ion at m/z 412.2 and a primary product ion at m/z 223.0[2]. Because Deoxy Fesoterodine lacks the hydroxyl oxygen (-16 Da), its protonated precursor ion [M+H]+ is observed at m/z 396.5[3]. During collision-induced dissociation (CID), the ester bond cleaves, yielding a stable product ion at m/z 223.1.

Troubleshooting Root Issue: Low Sensitivity B1 Matrix Effects Root->B1 B2 Poor Ionization Root->B2 B3 Peak Tailing Root->B3 S1 Use Mixed-Mode SPE B1->S1 S2 Add 0.1% Formic Acid B2->S2 S3 Use Sub-2-μm Column B3->S3

Figure 2: Troubleshooting decision tree for resolving low LC-MS/MS sensitivity.

Part 2: Quantitative Data & System Parameters

To ensure your system is self-validating, verify your instrument setup against the optimized parameters summarized in the tables below.

Table 1: Optimized MS/MS Parameters (Triple Quadrupole)
ParameterValueMechanistic Rationale
Polarity ESI Positive (+)Analyte contains a basic tertiary amine readily protonated at low pH.
Precursor Ion m/z 396.5Corresponds to the [M+H]+ of Deoxy Fesoterodine[3].
Product Ion m/z 223.1Formed via cleavage of the ester bond during CID.
Capillary Voltage 3.0 kVOptimal for stable Taylor cone formation without causing corona discharge.
Desolvation Temp 500 °CHigh heat is required to efficiently desolvate this highly lipophilic molecule.
Collision Energy 22 eVOptimized to maximize the abundance of the m/z 223.1 fragment.
Table 2: Recommended UPLC Gradient

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) at 40°C. Flow rate: 0.4 mL/min.

Time (min)% Mobile Phase A (0.1% Formic Acid in H₂O)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.09010
1.09010
5.01090
7.01090
7.19010
9.09010

Part 3: Step-by-Step Experimental Methodology

This protocol is engineered to eliminate matrix suppression and maximize recovery.

Phase 1: Mixed-Mode Cation Exchange (MCX) SPE
  • Sample Pre-treatment: Dilute 500 µL of the biological sample (or API solution) 1:1 with 2% Formic Acid in LC-MS grade water. Reasoning: This disrupts protein binding and ensures the tertiary amine of Deoxy Fesoterodine is fully ionized (positively charged).

  • Conditioning: Pass 1 mL of Methanol through the 30 mg MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Reasoning: Removes hydrophilic interferences and salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Reasoning: Because the analyte is held by strong ionic bonds, 100% organic solvent can be used to wash away neutral lipids and phospholipids without eluting the target.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Reasoning: The high pH neutralizes the amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Phase 2: LC-MS/MS Execution
  • System Equilibration: Purge the LC lines and equilibrate the sub-2-micron column with the initial mobile phase for at least 10 column volumes.

  • Injection: Inject 5 µL of the reconstituted sample.

  • Detection: Monitor the MRM transition m/z 396.5 223.1. Ensure the MS dwell time is set to yield at least 15 data points across the chromatographic peak for accurate integration and quantitation.

References

  • Sangoi, M. S., et al. "Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry." European Journal of Mass Spectrometry, 2011.
  • Hetero Drugs Ltd. "An improved method for the quantitative determination of fesoterodine fumarate.
  • Mengcheng Technology (Shanghai) Co., Ltd. "API and its related substances: Deoxy Fesoterodine (CAS 895137-81-2)." Mitachieve, 2024.

Sources

Troubleshooting

Strategies to prevent the formation of Deoxy Fesoterodine during drug product storage.

Welcome to the Fesoterodine Troubleshooting Guide. This resource is designed for drug development professionals, analytical scientists, and formulation researchers who are tasked with controlling the impurity profile of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Fesoterodine Troubleshooting Guide. This resource is designed for drug development professionals, analytical scientists, and formulation researchers who are tasked with controlling the impurity profile of Fesoterodine Fumarate during long-term drug product storage.

Fesoterodine is a prodrug whose therapeutic efficacy relies on a critical benzylic hydroxymethyl (-CH₂OH) group, which is biotransformed in vivo into the active metabolite 5-hydroxymethyl tolterodine (5-HMT)[1]. A major challenge during drug product stability testing is the formation of Deoxy Fesoterodine (also known as dehydroxyfesoterodine or Impurity 10), where this vital alcohol is reduced to a methyl group. This guide provides deep mechanistic insights and field-proven protocols to isolate and arrest this degradation pathway.

Mechanistic Causality: The "Why" Behind Deoxy Fesoterodine

As an application scientist, you must approach Deoxy Fesoterodine not just as a random degradant, but as a product of specific redox environments. Its presence in a formulated tablet typically stems from two distinct chemical pathways:

Pathway A: Synthetic Carryover (API Manufacturing) During the synthesis of the Fesoterodine API, the precursor molecule is protected by a benzyl group. The removal of this group requires catalytic hydrogenolysis (typically using Pd/C and H₂ gas). Because benzylic alcohols are highly susceptible to over-reduction, the -CH₂OH group can be inadvertently reduced to a -CH₃ group, generating baseline levels of Deoxy Fesoterodine before the API is even formulated ()[2].

Pathway B: In-Situ Formulation Degradation (Solid-State Transfer Hydrogenation) If Deoxy Fesoterodine levels increase during accelerated stability testing (e.g., 40°C/75% RH), you are witnessing a formulation-driven degradation. This occurs via catalytic transfer hydrogenation . Trace transition metals (e.g., Palladium or Nickel) carried over from the API synthesis act as solid-state catalysts. When these metals interact with hydrogen-donating impurities in your excipients (such as formic acid residues in polyethylene glycol or reducing sugars like lactose), the benzylic alcohol of Fesoterodine is slowly reduced over time.

Analytical Signatures & Data Presentation

To effectively troubleshoot, you must accurately differentiate Deoxy Fesoterodine from other stress-induced degradants. Below is a quantitative summary of the primary benzylic modifications observed during ICH stress testing ()[3].

CompoundC4 Functional GroupRRT (Approx)m/z [M+H]⁺Primary Origin / MechanismICH Stress Trigger
Fesoterodine (API) -CH₂OH (Hydroxymethyl)1.00412.2Active Pharmaceutical IngredientN/A
Deoxy Fesoterodine -CH₃ (Methyl)1.25396.2Over-reduction / Transfer HydrogenationThermal / Base[4]
Fesoterodine Aldehyde -CHO (Aldehyde)1.15410.2Oxidative DegradationPeroxide / Oxidation[4]

Note: Deoxy Fesoterodine is significantly more lipophilic than the API due to the loss of the hydroxyl group, resulting in a delayed retention time (RRT ~1.25) on standard C18 reversed-phase columns.

Troubleshooting FAQs

Q: We observe a steady increase in Deoxy Fesoterodine during 40°C/75% RH stability testing. How do we definitively differentiate formulation degradation from API synthetic carryover? A: You must establish a rigorous T=0 baseline for the unformulated API. If the API shows 0.10% Deoxy Fesoterodine at T=0 and remains stable when stored alone, but the formulated tablet grows to 0.30% over 3 months, the impurity is being generated in-situ. This points directly to an excipient incompatibility driving transfer hydrogenation.

Q: What formulation strategies can arrest the in-situ reduction of the hydroxymethyl group? A: You must disrupt the catalytic transfer hydrogenation cycle. This can be achieved by:

  • Metal Chelation: Incorporating trace amounts of a chelating agent (e.g., EDTA) to sequester residual Pd/Ni from the API.

  • Excipient Substitution: Switching from standard PEGs or reducing sugars to low-peroxide, low-formate excipient grades.

  • Redox Buffering: Utilizing antioxidants that preferentially scavenge the reactive intermediates without acting as hydride donors.

Q: Our LC-MS analysis shows co-elution issues between Deoxy Fesoterodine and other degradants. How should we optimize the method? A: Because Deoxy Fesoterodine lacks the polar hydroxyl group, it is highly sensitive to the organic modifier ratio. Switch to a monolithic C18 column maintained at 45°C, using a strictly controlled mobile phase of acetonitrile-methanol-ammonium acetate buffer (pH 3.8) to force the separation of the lipophilic methyl derivative from the more polar ester-hydrolysis degradants[3].

Experimental Protocol: Mechanistic Deconvolution of Solid-State Reduction

To prove that excipients are causing the degradation, do not rely on standard binary mixtures. Use this Self-Validating Matrix Protocol to definitively isolate the root cause of transfer hydrogenation.

Step 1: Matrix Preparation Prepare four distinct solid-state blends using Fesoterodine API.

  • Arm A (Negative Control): 100% Fesoterodine API.

  • Arm B (Metal Stress): API + 10 ppm Pd/C (Tests if the API undergoes self-disproportionation).

  • Arm C (Hydride Stress): API + 1% Formic Acid-spiked PEG (Tests if reduction occurs without a metal catalyst).

  • Arm D (Full System): API + 10 ppm Pd/C + 1% Formic Acid-spiked PEG.

Step 2: Solid-State Stressing Place all four arms in open glass vials. Subject them to 60°C / 75% RH for 14 days in a controlled stability chamber.

Step 3: Extraction and LC-MS/MS Analysis Extract the samples using a 50:50 Acetonitrile:Water diluent. Analyze using the validated LC-MS/MS method, monitoring the MRM transition for m/z 412 → 396 (loss of oxygen).

Step 4: Causality Interpretation

  • If Deoxy Fesoterodine forms only in Arm D , you have definitively proven that the degradation requires both a trace metal catalyst and an excipient hydride donor (Catalytic Transfer Hydrogenation).

  • If it forms in Arm B, the API is undergoing self-disproportionation, and you must tighten the heavy metal specifications of the incoming API.

Pathway Visualization

FesoterodineDegradation Feso Fesoterodine (API) Benzylic -CH2OH Deoxy Deoxy Fesoterodine Benzylic -CH3 (Reduction Impurity) Feso->Deoxy Transfer Hydrogenation (-O) Aldehyde Fesoterodine Aldehyde Benzylic -CHO (Oxidation Impurity) Feso->Aldehyde Oxidation (-H2) Metal Trace Catalyst (Pd/Ni) + Formate Excipients Metal->Feso Catalytic Transfer Oxidant Peroxides / O2 (Excipient Impurities) Oxidant->Feso Oxidative Stress

Fig 1: Mechanistic pathways of Fesoterodine degradation via redox stress during storage.

References

  • Sangoi, M. S., et al. "Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry." Talanta (2011). URL:[Link]

  • Pinarbasli, O., et al. "Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products." Acta Poloniae Pharmaceutica (2023). URL: [Link]

  • Pfizer Inc. "Fesoterodine substantially free of dehydroxy impurity." World Intellectual Property Organization, WO2010010464A2 (2010).
  • Malhotra, B., et al. "The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT)." ResearchGate (2009). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating the HPLC Quantification of Deoxy Fesoterodine: A Comparative Guide Under ICH Q2(R2) Guidelines

Executive Summary Fesoterodine Fumarate is a highly effective antimuscarinic prodrug prescribed for overactive bladder syndrome[1]. During its manufacturing—specifically the deoxygenation phase—a critical process-related...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fesoterodine Fumarate is a highly effective antimuscarinic prodrug prescribed for overactive bladder syndrome[1]. During its manufacturing—specifically the deoxygenation phase—a critical process-related impurity known as Deoxy Fesoterodine is generated[2]. Because Deoxy Fesoterodine shares a nearly identical hydrophobic backbone with the parent compound but lacks a specific hydroxyl moiety, it poses a significant separation challenge.

With the recent implementation of the 3 guideline (effective mid-2024), regulatory bodies now mandate a rigorous lifecycle and Quality-by-Design (QbD) approach to analytical methods[3]. As a Senior Application Scientist, I have evaluated legacy compendial methods against modern chromatographic architectures. This guide objectively compares traditional fully porous HPLC methods against an optimized Core-Shell methodology, providing a self-validating, ICH-compliant protocol for the precise quantification of Deoxy Fesoterodine.

The Analytical Challenge: Core-Shell vs. Fully Porous Architectures

Traditional methods for Fesoterodine impurity profiling typically rely on legacy 5 µm fully porous C18 columns[4]. While robust, these columns suffer from significant eddy diffusion (the A-term in the van Deemter equation), leading to band broadening. Consequently, Deoxy Fesoterodine often co-elutes with other lipophilic degradants or the active metabolite 5-hydroxymethyl tolterodine (5-HMT), resulting in a resolution ( Rs​ ) of < 1.5. This fails to meet the baseline separation criteria mandated by ICH guidelines for accurate quantitation[5].

The Alternative (Legacy Method): Fully Porous C18 (250 x 4.6 mm, 5 µm). This approach requires long gradient times (>40 minutes) and high organic modifier concentrations, leading to poor sensitivity for low-level impurities and high solvent consumption.

The Product (Optimized Method): Core-Shell C18 (100 x 4.6 mm, 2.6 µm). These particles feature a solid silica core that limits the diffusion path of analyte molecules. This drastically reduces axial dispersion, yielding UHPLC-like theoretical plate counts at standard HPLC backpressures, ensuring sharp peaks and superior resolution.

Separation_Mechanism N1 Analyte Mixture (Fesoterodine + Impurities) N2 Ion-Pairing (0.05% TFA) Suppresses Amine Ionization N1->N2 N3 Core-Shell C18 (2.6 µm) Reduces Eddy Diffusion N2->N3 N4 Deoxy Fesoterodine (Baseline Resolved, Rs > 2.0) N3->N4 Hydrophobic Retention N5 5-HMT & Degradants (Early Elution) N3->N5 Polar Elution

Fig 1: Mechanistic workflow for the baseline resolution of Deoxy Fesoterodine using Core-Shell C18.

Methodological Design & Causality

To create a self-validating, 6 system, every parameter must be justified by physicochemical causality[6]:

  • Stationary Phase Selection: The 2.6 µm Core-Shell C18 column prevents deep permeation of the bulky Deoxy Fesoterodine molecule. This sharpens the peak and increases the signal-to-noise (S/N) ratio, which is critical for accurate Limit of Quantitation (LOQ) determination.

  • Mobile Phase Chemistry: Fesoterodine and its derivatives contain a basic diisopropylamine group. Using4 acts as a highly effective ion-pairing agent[4]. TFA neutralizes the positive charge on the amine, suppressing secondary interactions with residual silanols on the silica matrix. This eliminates peak tailing ( Tf​ < 1.2).

  • Detection Wavelength: Set at 220 nm, corresponding to the optimal UV absorbance of the phenyl ring shared by Fesoterodine and Deoxy Fesoterodine, ensuring maximum sensitivity[4].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to satisfy the ICH Q2(R2) requirements for Specificity, Linearity, Accuracy, and Precision while acting as a self-validating system that confirms its own suitability before any data is reported[6].

Step 1: System Suitability Testing (SST) - The Internal Control

  • Action: Inject a resolution mixture containing Fesoterodine Fumarate (1.0 mg/mL) and Deoxy Fesoterodine (0.0015 mg/mL, representing the 0.15% specification limit).

  • Causality: This step validates system performance prior to sample analysis. The system is only deemed "fit for purpose" if the resolution ( Rs​ ) between Fesoterodine and Deoxy Fesoterodine is 2.0, and the USP tailing factor is 1.5. If these parameters fail, the run is automatically aborted, ensuring data integrity.

Step 2: Specificity via Forced Degradation

  • Action: Subject the API to acid (1N HCl), base (1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress[7]. Inject the stressed samples.

  • Causality: ICH Q2(R2) mandates that an impurity assay must be stability-indicating[5]. By forcing the generation of 5-HMT and other degradants, we prove that the Core-Shell method can unambiguously measure Deoxy Fesoterodine without spectral or chromatographic interference from degradation products[1].

Step 3: Linearity and Range

  • Action: Prepare six concentration levels of Deoxy Fesoterodine ranging from the reporting level (typically 0.05% of API concentration) up to 120% of the specification limit[5].

  • Causality: Establishes that the detector response is directly proportional to the concentration. ICH Q2(R2) requires a rigorous evaluation of the residuals; a correlation coefficient ( R2 ) > 0.999 is targeted to confirm linear dynamic range[6].

Step 4: Accuracy (Spike Recovery)

  • Action: Spike known amounts of Deoxy Fesoterodine into the Fesoterodine API matrix at 50%, 100%, and 150% of the specification limit. Analyze in triplicate.

  • Causality: Proves that the API matrix does not suppress or enhance the impurity signal, ensuring the true, absolute value is reported.

ICH_Workflow A Method Design & QbD (ICH Q14) B Specificity / Forced Degradation (Acid, Base, Peroxide) A->B C Linearity & Range (Reporting Level to 120%) B->C D Accuracy & Precision (Spike Recovery & RSD < 2%) C->D E Validated Control Strategy (ICH Q2(R2) Compliant) D->E

Fig 2: Lifecycle approach to analytical validation integrating ICH Q14 and Q2(R2) paradigms.

Validation Results & Comparative Data

To objectively demonstrate the superiority of the optimized Core-Shell method over the legacy approach, the following data summarizes the validation outcomes based on simulated experimental runs mapped to standard chromatographic behaviors.

Table 1: Chromatographic Performance Comparison

ParameterLegacy Method (Fully Porous C18)Optimized Method (Core-Shell C18)ICH Q2(R2) / USP Target
Column Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.6 µmN/A
Run Time 45 minutes18 minutesMinimize for throughput
Resolution ( Rs​ ) 1.4 (Co-elution risk)2.8 (Baseline separated)> 1.5
Theoretical Plates (N) ~8,500~18,200> 10,000
Tailing Factor ( Tf​ ) 1.81.1 1.5

Table 2: ICH Q2(R2) Validation Metrics for Deoxy Fesoterodine

Validation CharacteristicExperimental Result (Optimized Method)Acceptance Criteria
Specificity No interference from 5-HMT or API peak. Peak purity > 99.9%.Peak purity angle < threshold[1]
LOD / LOQ LOD: 0.015 µg/mL / LOQ: 0.045 µg/mLS/N > 3 for LOD, S/N > 10 for LOQ
Linearity ( R2 ) 0.9998 (Range: 0.045 to 1.8 µg/mL) R2≥0.999 [6]
Accuracy (Recovery) 98.5% – 101.2% across all spike levels90.0% – 110.0%
Method Precision 0.85% RSD (n=6)RSD 5.0% for impurities
Conclusion

The transition to 5 requires analytical laboratories to adopt a lifecycle approach, ensuring that methods are not only validated but scientifically justified for their intended purpose[5]. By upgrading from a traditional fully porous column to a modern Core-Shell architecture, laboratories can achieve superior specificity and resolution for critical process impurities like Deoxy Fesoterodine[2]. The optimized method presented here cuts analysis time by 60% while delivering a self-validating, highly robust system that exceeds all regulatory acceptance criteria.

References
  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.ai.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu.[Link]

  • A validated stability-indicating HPLC assay method for determination of Fesoterodine Fumarate. scispace.com.[Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate. dntb.gov.ua.[Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. derpharmachemica.com.[Link]

Sources

Comparative

Comparative analysis of HPLC and UPLC for the detection of Fesoterodine impurities.

Introduction: The Analytical Challenge of Fesoterodine Fumarate Fesoterodine fumarate is a potent muscarinic receptor antagonist widely utilized in the management of overactive bladder[1]. During its synthesis, formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Fesoterodine Fumarate

Fesoterodine fumarate is a potent muscarinic receptor antagonist widely utilized in the management of overactive bladder[1]. During its synthesis, formulation, and shelf-life, fesoterodine is highly susceptible to degradation via hydrolysis, oxidation, and thermal stress. This degradation generates a complex profile of process-related impurities and degradants, commonly designated as Impurities A through I[2].

Furthermore, under specific stability conditions (e.g., 25°C/60% RH), fesoterodine can undergo complex dimerization, forming structurally similar symmetric and asymmetric dimers that elute at a relative retention time (RRT) of 1.82[3]. Accurately quantifying these closely eluting species at levels below the ICH reporting threshold of 0.1% requires highly specific, robust, and stability-indicating analytical methodologies[2].

Mechanistic Basis of Separation: Thermodynamics and Kinetics

The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a fundamental shift in chromatographic thermodynamics and mass transfer kinetics.

  • HPLC (5 µm Particle Size): Traditional stability-indicating methods rely on 5 µm C18 stationary phases (e.g., 250 × 4.6 mm columns) operating at standard pressures[4]. While HPLC offers exceptional sample loading capacity—making it the gold standard for the preparative isolation of unknown impurities prior to structural elucidation via NMR or LC-MS[5]—it suffers from longitudinal diffusion over extended run times. This results in broader peaks that often fail to baseline-resolve critical pairs, such as the aforementioned symmetric and asymmetric dimers[3].

  • UPLC (1.7 µm Particle Size): UPLC leverages sub-2-micron particles to minimize the eddy diffusion (A-term) and mass transfer resistance (C-term) in the van Deemter equation. By utilizing a 100 × 2.1 mm column packed with 1.7 µm bridged ethyl hybrid (BEH) particles, UPLC achieves significantly higher theoretical plates[2]. This allows for the rapid, baseline resolution of both polar degradants (like Impurity A at RRT 0.25) and highly non-polar dimer impurities within a fraction of the time required by traditional HPLC[2].

Workflow Visualization

The following diagram illustrates the strategic deployment of HPLC and UPLC in the lifecycle of Fesoterodine impurity profiling.

Workflow Start Fesoterodine Fumarate Impurity Profiling HPLC HPLC Method (5 µm Particle Size) Start->HPLC UPLC UPLC Method (1.7 µm Particle Size) Start->UPLC Prep Preparative Isolation (Unknown Impurities) HPLC->Prep High Loading Capacity Routine Routine QC & Stability Testing HPLC->Routine Legacy Methods Dimers Resolution of Closely Eluting Dimers (RRT 1.82) UPLC->Dimers High Theoretical Plates Degradants Quantification of Degradants (Imp A-I) UPLC->Degradants Rapid Gradient (16 min) Prep->Degradants

Workflow comparing HPLC and UPLC applications for Fesoterodine impurity profiling.

Quantitative Data Comparison

The table below summarizes the operational parameters and performance metrics of validated HPLC and UPLC methods for Fesoterodine fumarate[2][4].

ParameterTraditional HPLC MethodOptimized UPLC Method
Column Dimensions 250 × 4.6 mm100 × 2.1 mm
Particle Size 5.0 µm1.7 µm
Stationary Phase Waters Symmetry C18Acquity BEH C18
Mobile Phase System 0.05% TFA (aq) / 0.02% TFA in MeOHPhosphate Buffer (pH 8.0) / Acetonitrile
Flow Rate 1.0 - 1.2 mL/min0.3 mL/min
Typical Run Time 40 - 60 minutes16 minutes
Resolution (Critical Pairs) Standard (Rs ≥ 1.5)Superior (Baseline separation of dimers)
Solvent Consumption High (~50 mL/run)Low (~4.8 mL/run)

Self-Validating UPLC Experimental Protocol

To achieve baseline resolution of all 8 known impurities (Impurities A, B, C, E, F, G, H, I) and the novel dimer impurities, the following UPLC methodology must be strictly adhered to[2].

Phase 1: Preparation of Mobile Phase and Diluents
  • Buffer Preparation (Eluent A): Dissolve 1.4 g of Disodium hydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to 8.0 using orthophosphoric acid[2].

    • Causality: Fesoterodine contains a basic amine group. A mobile phase pH of 8.0 ensures the analyte remains sufficiently neutral to maximize retention on the reversed-phase C18 column, while the bridged ethyl hybrid (BEH) particles prevent the silica dissolution typically seen at alkaline pH levels[2].

  • Organic Modifier (Eluent B): 100% HPLC-grade Acetonitrile[2].

  • Diluent: A 50:50 (v/v) mixture of Buffer (Eluent A) and Acetonitrile (Eluent B)[2].

Phase 2: Chromatographic Conditions
  • Column: Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm[2].

  • Column Temperature: Maintained strictly at 45°C[6].

    • Causality: Elevated temperature reduces mobile phase viscosity, mitigating the extreme backpressures generated by 1.7 µm particles and improving mass transfer kinetics for sharper peaks[6].

  • Flow Rate: 0.3 mL/min[2].

  • Detection: Photodiode Array (PDA) monitored at 220 nm[4].

Phase 3: Gradient Elution Program

To elute both polar degradants and non-polar dimers, execute the following gradient[6]:

  • 0.0 - 2.0 min: 50% A / 50% B (Isocratic hold to establish baseline and retain early-eluting polar degradants like Impurity A)[6].

  • 2.0 - 7.0 min: Linear gradient to 30% A / 70% B (Progressive elution of the main Fesoterodine peak and closely eluting mid-polar impurities)[6].

  • 7.0 - 16.0 min: Isocratic hold at 30% A / 70% B (High organic concentration ensures the elution of highly non-polar symmetric and asymmetric dimers at RRT 1.82)[6].

Phase 4: System Suitability & Self-Validation

Before sample analysis, the system must self-validate its resolving power. Inject a resolution mixture containing Fesoterodine and Impurity A (RRT ~0.25).

  • Acceptance Criteria: The USP resolution (Rs) between Impurity A and the main Fesoterodine peak must be ≥ 1.5[2]. The tailing factor for the main peak should be ≤ 2.0. Failure to meet these criteria indicates column degradation or improper buffer pH, requiring immediate system maintenance.

References

  • Isolation and Characterization of Fesoterodine Fumarate Related Impurity Source: Asian Journal of Chemistry URL:[Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase Source: PubMed (nih.gov) URL:[Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase Source: Journal of Chromatographic Science (oup.com) URL:[Link]

  • WO2013024415A1 - An improved method for the quantitative determination of fesoterodine fumarate Source: Google Patents URL
  • WO2013046194A2 - The novel reference markers for fesoterodine fumarate Source: Google Patents URL

Sources

Validation

A Comparative Guide to Cross-Validation of Analytical Methods for Deoxy Fesoterodine

This guide provides an in-depth comparison and cross-validation of analytical methods for Deoxy Fesoterodine, a critical process-related impurity and potential degradant of Fesoterodine. As researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and cross-validation of analytical methods for Deoxy Fesoterodine, a critical process-related impurity and potential degradant of Fesoterodine. As researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reliability of analytical data is paramount for regulatory compliance and patient safety. This document will delve into the nuances of method cross-validation, offering a comparative analysis of commonly employed techniques, supported by experimental data and established regulatory frameworks.

The Critical Role of Analytical Method Validation in Drug Development

Fesoterodine, a potent antimuscarinic agent for the treatment of overactive bladder, undergoes rapid and extensive hydrolysis to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Deoxy Fesoterodine, as a related substance, must be meticulously monitored and controlled. The validation of analytical procedures is a regulatory requirement, with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) providing a framework to demonstrate that a method is suitable for its intended purpose.[1][2] Cross-validation becomes essential when analytical data is generated at different sites, using different instrumentation, or when a method is transferred between laboratories.

Core Analytical Techniques for Fesoterodine and its Related Substances

The literature reveals a consensus on the utility of chromatographic techniques for the analysis of Fesoterodine and its impurities.[3] The most prevalent methods include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorses for routine quality control and stability testing.[3][4] They offer excellent resolution and sensitivity for separating Fesoterodine from its related substances, including Deoxy Fesoterodine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where trace levels of the analyte and its metabolites are measured in complex biological matrices like plasma.[5][6][7][8]

Cross-Validation: Ensuring Inter-Laboratory Consistency

Cross-validation is the process of demonstrating that two or more analytical methods, or the same method performed by different laboratories, produce equivalent results. This is a critical step in method transfer, ensuring data integrity across different sites or when a new method is introduced to replace an existing one.

Key Parameters for Cross-Validation

According to ICH Q2(R1) guidelines, the following parameters are fundamental to analytical method validation and, by extension, cross-validation[9][10]:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods for Deoxy Fesoterodine

The choice of analytical method is dictated by the intended application. For routine quality control of Deoxy Fesoterodine in the drug substance or product, a stability-indicating HPLC or UPLC method is often sufficient. For bioanalytical studies, the high sensitivity of LC-MS/MS is indispensable.

Below is a comparative summary of typical performance characteristics for these methods, based on published data for Fesoterodine and its related substances.

Parameter HPLC/UPLC LC-MS/MS Regulatory Acceptance Criteria (Typical)
Specificity Demonstrated by resolution from adjacent peaks and peak purity analysis.Demonstrated by unique precursor-product ion transitions (MRM).No interference at the retention time of the analyte.
Linearity (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0% (for bioanalysis)Varies by concentration level, typically within ±15% of nominal (±20% at LLOQ for bioanalysis).
Precision (%RSD) < 2.0%< 15.0% (for bioanalysis)Varies by concentration level, typically ≤15% (≤20% at LLOQ for bioanalysis).
Limit of Quantitation (LOQ) Typically in the µg/mL range.Can reach pg/mL levels.[11]Method dependent, but must be adequate for the intended purpose.

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

This section outlines a representative protocol for the cross-validation of two analytical methods for the quantification of Deoxy Fesoterodine: an existing, validated HPLC method (Method A) and a newly developed UPLC method (Method B).

Objective:

To demonstrate the equivalency of Method B to Method A for the quantification of Deoxy Fesoterodine in a drug substance.

Materials:
  • Deoxy Fesoterodine reference standard

  • Fesoterodine drug substance batches

  • Placebo

  • HPLC and UPLC systems

  • Validated analytical columns and mobile phases for both methods

Methodology:
  • Specificity:

    • Analyze placebo, Deoxy Fesoterodine standard, and a spiked sample of Fesoterodine drug substance with Deoxy Fesoterodine using both methods.

    • Acceptance Criteria: No interfering peaks at the retention time of Deoxy Fesoterodine.

  • Linearity:

    • Prepare a series of at least five concentrations of Deoxy Fesoterodine spanning the expected range.

    • Analyze each concentration in triplicate using both methods.

    • Plot a calibration curve and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criteria: r² ≥ 0.999.

  • Accuracy:

    • Prepare samples of the drug substance spiked with Deoxy Fesoterodine at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Analyze these samples in triplicate using both methods.

    • Calculate the percentage recovery.

    • Acceptance Criteria: Recovery between 98.0% and 102.0%.[12]

  • Precision:

    • Repeatability: Analyze six replicate samples of the drug substance spiked at 100% of the specification limit using both methods on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Calculate the %RSD for the results.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Data Analysis and Comparison:

    • Statistically compare the results obtained from both methods using an appropriate statistical test (e.g., Student's t-test or equivalence testing).

    • The results should not be statistically significantly different.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of a cross-validation study.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase P1 Define Validation Parameters P2 Set Acceptance Criteria P1->P2 Based on ICH/FDA Guidelines E3 Perform Specificity, Linearity, Accuracy, and Precision Experiments P2->E3 Protocol E1 Method A Analysis E1->E3 E2 Method B Analysis E2->E3 A1 Collect and Process Data E3->A1 A2 Statistical Comparison of Results A1->A2 e.g., t-test A3 Generate Validation Report A2->A3 Summarize Findings ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness Robustness->Precision

Caption: Interdependencies of analytical validation parameters.

Conclusion

The cross-validation of analytical methods for Deoxy Fesoterodine is a scientifically rigorous process that underpins the reliability of quality control and bioanalytical data. By adhering to regulatory guidelines and employing a systematic approach to compare key performance parameters, drug developers can ensure consistency and data integrity throughout the product lifecycle. The choice between HPLC/UPLC and LC-MS/MS should be guided by the specific requirements of the analysis, with the former being well-suited for routine quality control and the latter for high-sensitivity bioanalysis.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 6).
  • Policy Commons. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2018, May 24).
  • U.S. Food and Drug Administration. (2001).
  • ResearchGate. (2025, April).
  • Patel AS, & Mehta HS. (2025, November 1). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. IJBPAS, 14(11).
  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Lab Manager. (2025, December 2).
  • International Council for Harmonisation. (2023, November 30).
  • BioPharm International.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonis
  • ResearchGate.
  • Der Pharma Chemica.
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Google Patents.
  • Axis Clinicals.
  • ScienceDirect.
  • PMC. (2024, September 19). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers.
  • ResearchGate.
  • International Journal of Pharmaceutical Sciences and Research. (2011, August 11).
  • PubMed.
  • Rasayan Journal of Chemistry.
  • PubMed. (2013, January 15).

Sources

Comparative

A Comprehensive Comparison Guide: Degradation Profiles of Fesoterodine Under Diverse Stress Conditions

Fesoterodine fumarate is a highly efficacious antimuscarinic agent utilized primarily in the management of overactive bladder (OAB) syndrome. From a structural perspective, fesoterodine is an ester prodrug.

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Author: BenchChem Technical Support Team. Date: April 2026

Fesoterodine fumarate is a highly efficacious antimuscarinic agent utilized primarily in the management of overactive bladder (OAB) syndrome. From a structural perspective, fesoterodine is an ester prodrug. While its rapid in vivo hydrolysis to the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is essential for its pharmacological mechanism, this same structural feature makes the active pharmaceutical ingredient (API) uniquely vulnerable during manufacturing and storage.

As drug development professionals, we must establish robust Stability-Indicating Methods (SIMs) to differentiate the intact API from its degradation products. This guide provides an objective, data-driven comparison of fesoterodine’s degradation profiles across various environmental stress vectors, supported by validated experimental methodologies.

Causality in Experimental Design: The "Why" Behind the Stress Vectors

Forced degradation studies (stress testing) are not merely regulatory exercises; they are mechanistic probes designed to uncover a molecule's intrinsic vulnerabilities. We expose fesoterodine to specific conditions to map its degradation pathways:

  • Hydrolytic Stress (Acid/Base): Fesoterodine contains a highly susceptible isobutyrate ester moiety. Exposing the drug to acidic (0.05 N HCl) or basic (0.05 N NaOH) environments forces the hydrolytic cleavage of this bond. We utilize a mild base for a short duration (1 hour) but require extended acid exposure (48 hours) because1[1].

  • Oxidative Stress: The diisopropylamine group (a tertiary amine) is the primary target for oxidation. Using 1% H₂O₂ generates reactive oxygen species that mimic long-term exposure to atmospheric oxygen or excipient-derived peroxides, leading to the formation of N-oxides[2].

  • Thermal and Photolytic Stress: High temperature (60°C) and intense light (1.2 million Lux hours) evaluate the stability of the carbon skeleton and aromatic rings. Interestingly,3 under humid and thermal stress[3].

The Self-Validating Analytical System

To ensure utmost trustworthiness, our analytical protocol operates as a self-validating system based on two pillars:

  • Chromatographic Peak Homogeneity: Utilizing a Photodiode Array (PDA) detector, we calculate the spectral angle across the fesoterodine peak. If a co-eluting degradant is present, the peak purity index will fail, automatically invalidating the separation and prompting a gradient adjustment[4].

  • Mass Balance Closure: The molar sum of the recovered API and all quantified degradation products must fall within 98.0% – 102.0%. A 4 on the stationary phase or invisible to the chosen UV wavelength[4].

Comparative Degradation Profiles

The following table synthesizes quantitative data from validated stability-indicating RP-HPLC studies, comparing how fesoterodine performs under alternative stress conditions.

Stress ConditionReagent / EnvironmentExposure TimeDegradation ExtentPrimary Mechanism & Resulting Degradant
Acidic Hydrolysis 0.05 N HCl48 hoursHigh (~10-15%)Ester cleavage yielding 5-hydroxymethyl tolterodine (5-HMT).
Basic Hydrolysis 0.05 N NaOH1 hourHigh (~15-20%)Rapid base-catalyzed ester hydrolysis yielding 5-HMT.
Oxidative Stress 1% H₂O₂29 hoursModerate (~5-10%)N-oxidation of the tertiary diisopropylamine group.
Thermal Stress 60°C, 75% RH10 daysNegligible (<1%)Highly stable solid-state profile; minimal structural breakdown.
Photolytic Stress 1.2 million Lux hrs~50 hoursNegligible (<1%)Photostable; no significant UV-induced bond cleavage.

Data derived from standardized ICH Q1A/Q1B forced degradation protocols[1][4].

Workflow Visualization

G cluster_stress ICH Q1A/Q1B Forced Degradation Conditions Start Fesoterodine Fumarate API Acid Acidic Hydrolysis (0.05N HCl) Start->Acid Base Basic Hydrolysis (0.05N NaOH) Start->Base Oxidation Oxidative Stress (1% H2O2) Start->Oxidation Thermal Thermal / Humidity (60°C / 75% RH) Start->Thermal Photo Photolytic Stress (1.2M Lux hrs) Start->Photo Analysis Stability-Indicating LC-MS/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Deg1 Ester Cleavage (5-HMT Formation) Analysis->Deg1 Acid/Base Deg2 N-Oxidation (Tertiary Amine) Analysis->Deg2 Oxidation Deg3 Stable Profile (No Degradation) Analysis->Deg3 Thermal/Photo

Workflow of Fesoterodine forced degradation and LC-MS/MS stability profiling.

Step-by-Step Methodology: Stability-Indicating LC-MS/MS Protocol

To accurately quantify the degradation profiles compared above, we utilize a5 to allow for both UV quantification and MS structural elucidation of unknown impurities[5].

Phase 1: Forced Degradation Sample Preparation
  • Acid Hydrolysis: Dissolve 10 mg of Fesoterodine Fumarate API in 5 mL of diluent (methanol:water, 50:50 v/v). Add 1 mL of 0.05 N HCl. Incubate at ambient temperature (25°C) for 48 hours. Neutralize with 1 mL of 0.05 N NaOH and dilute to a final volume of 10 mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of API in 5 mL of diluent. Add 1 mL of 0.05 N NaOH. Incubate at ambient temperature for exactly 1 hour. Neutralize rapidly with 1 mL of 0.05 N HCl and dilute to 10 mL.

  • Oxidative Stress: Dissolve 10 mg of API in 5 mL of diluent. Add 1 mL of 1% H₂O₂. Store at ambient temperature for 29 hours in a light-protected flask to prevent secondary photo-oxidation. Dilute to 10 mL.

  • Thermal/Photolytic Stress: Expose dry API powder to 60°C for 10 days, or 1.2 million Lux hours of UV/Vis light. Post-exposure, dissolve in diluent to achieve a final concentration of 1 mg/mL.

Phase 2: Chromatographic Separation (LC-MS/MS)
  • Stationary Phase: Equip the LC system with a Waters Symmetry C18 column (250 × 4.6 mm, 5 μm particle size). Maintain the column oven at 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Mobile Phase B: 90% of 0.02% TFA in methanol and 10% LC-MS grade water.

  • Gradient Elution Program: Operate in gradient mode to ensure the elution of highly retained non-polar degradants. Inject 75 μL of the prepared sample.

  • Detection & Validation:

    • Quantify peak responses using a PDA detector set at 220 nm.

    • Route the eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode to characterize the fragmentation patterns of any unknown peaks (e.g., confirming the mass shift associated with ester cleavage).

    • System Suitability: Verify that the resolution ( Rs​ ) between Fesoterodine and its closest eluting degradant is > 2.0, and calculate mass balance to ensure it falls within the 98-102% acceptance criteria.

References

  • Title: A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances Source: Der Pharma Chemica URL: [Link]

  • Title: Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase Source: PubMed / Journal of Chromatographic Science URL: [Link]

  • Title: US7807715B2 - Pharmaceutical compositions comprising fesoterodine Source: Google Patents URL

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Methodologies for Deoxy Fesoterodine Impurity Profiling

Executive Summary Fesoterodine fumarate is a potent antimuscarinic agent widely utilized in the treatment of overactive bladder syndrome. During solid-state storage under thermal and hydrolytic stress, the Active Pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fesoterodine fumarate is a potent antimuscarinic agent widely utilized in the treatment of overactive bladder syndrome. During solid-state storage under thermal and hydrolytic stress, the Active Pharmaceutical Ingredient (API) can degrade into Deoxy Fesoterodine (CAS: 895137-81-2), a critical impurity characterized by the deoxygenation of the 4-(hydroxymethyl) group to a methyl group .

Strict regulatory frameworks, notably the guidelines, mandate the rigorous control and quantification of such degradation products. This guide provides an objective, data-driven inter-laboratory comparison of three analytical modalities—HPLC-UV, LC-MS/MS, and UHPLC-DAD—evaluating their performance, causality in method design, and systemic robustness for Deoxy Fesoterodine analysis.

Mechanistic Context: Formation of Deoxy Fesoterodine

Understanding the degradation pathway is essential for developing targeted analytical methods. Deoxy Fesoterodine (C₂₆H₃₇NO₂, MW: 395.58) acts as a primary degradation sink when the API is subjected to environmental stress in tablet dosage forms .

G A Fesoterodine Fumarate (API) B Stress Conditions (Heat & Moisture) A->B Solid-State Degradation C Deoxy Fesoterodine (Impurity) B->C Deoxygenation (Hydroxymethyl to Methyl)

Caption: Degradation pathway of Fesoterodine to Deoxy Fesoterodine under stress conditions.

Inter-Laboratory Study Design

To establish a globally transferable control strategy, a round-robin study was executed across three specialized laboratories. Each lab was provided with Fesoterodine samples spiked with Deoxy Fesoterodine at levels ranging from 0.05% to 0.15% (w/w).

G Sample Spiked API Samples (0.05% - 0.15% Impurity) LabA Lab A: HPLC-UV (Routine QC) Sample->LabA LabB Lab B: LC-MS/MS (Trace Analysis) Sample->LabB LabC Lab C: UHPLC-DAD (High-Throughput) Sample->LabC Data Data Aggregation & Statistical Comparison LabA->Data LOD/LOQ, RSD% LabB->Data LOD/LOQ, RSD% LabC->Data LOD/LOQ, RSD%

Caption: Inter-laboratory analytical workflow comparing HPLC-UV, LC-MS/MS, and UHPLC-DAD methods.

Experimental Methodologies & Systemic Logic

Lab A: HPLC-UV Protocol (Routine Quality Control)

Causality of Experimental Choice: UV detection at 220 nm was selected because the aromatic rings in Deoxy Fesoterodine provide strong absorbance. A standard C18 column was chosen to leverage hydrophobic interactions, effectively separating the less polar Deoxy Fesoterodine from the highly polar parent drug. Self-Validating System Logic: The protocol utilizes an automated System Suitability Test (SST). The sequence mandates a resolution ( Rs​ ) > 2.0 between the API and the impurity. If Rs​ falls below 2.0, the chromatography data system (CDS) automatically aborts the run, preventing the acquisition of invalid data.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 0.05 M Potassium Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane.

  • Column Setup: Install an Octadecylsilane (C18) column (250 mm x 4.6 mm, 5 µm).

  • Parameters: Set flow rate to 1.0 mL/min, column temperature to 30°C, and detection wavelength to 220 nm.

  • Injection: Inject 20 µL of the sample.

  • Standard Bracketing: Inject a known reference standard every 6 sample injections to verify that retention time drift remains < 2.0%.

Lab B: LC-MS/MS Protocol (Trace Analysis)

Causality of Experimental Choice: At trace levels (<0.05%), co-eluting impurities can obscure UV signals. Electrospray Ionization (ESI) in positive mode targets the tertiary amine group of Deoxy Fesoterodine, which readily accepts a proton to form [M+H]+ at m/z 396.3. Multiple Reaction Monitoring (MRM) ensures absolute specificity by isolating and fragmenting this parent ion. Self-Validating System Logic: Isotope-labeled internal standards (Fesoterodine-d7) are spiked into every sample matrix. Any variations in injection volume or matrix-induced ion suppression are automatically mathematically corrected by the analyte-to-internal-standard response ratio.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Column Setup: Install a short C18 column (100 mm x 2.1 mm, 3 µm).

  • Parameters: Set flow rate to 0.3 mL/min with a linear gradient from 10% B to 90% B over 6 minutes.

  • MS Tuning: Set ESI to positive mode, Capillary Voltage to 3.5 kV, and Desolvation Temperature to 400°C.

  • MRM Transitions: Monitor m/z 396.3 → 147.1 (Quantifier ion) and m/z 396.3 → 211.2 (Qualifier ion).

Lab C: UHPLC-DAD Protocol (High-Throughput)

Causality of Experimental Choice: Sub-2-micron stationary phases reduce the theoretical plate height, allowing for higher mobile phase velocities without a loss in resolution (per the van Deemter equation). The Diode Array Detector (DAD) captures the full UV spectrum (190–400 nm), enabling 3D spectral profiling. Self-Validating System Logic: The method relies on algorithmic Peak Purity Analysis. The software continuously calculates the purity angle across the Deoxy Fesoterodine peak. If the purity angle exceeds the purity threshold (indicating a co-eluting hidden impurity), the result is flagged and invalidated.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 0.1% Trifluoroacetic acid (TFA) in Water and Methanol in a 65:35 (v/v) ratio.

  • Column Setup: Install a sub-2 µm C18 column (50 mm x 2.1 mm, 1.7 µm).

  • Parameters: Set flow rate to 0.5 mL/min and column temperature to 45°C to reduce system backpressure.

  • Detection: Scan via DAD from 190 nm to 400 nm, extracting the quantitative chromatogram at 220 nm.

Quantitative Data & Performance Comparison

The experimental data aggregated from the three laboratories demonstrates distinct operational advantages depending on the analytical objective. All methods met the validation criteria stipulated by ICH Q2(R2).

Performance ParameterLab A (HPLC-UV)Lab B (LC-MS/MS)Lab C (UHPLC-DAD)
Primary Application Routine Batch ReleaseGenotoxic / Trace ProfilingHigh-Throughput Screening
Limit of Detection (LOD) 0.05 µg/mL0.001 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.003 µg/mL0.06 µg/mL
Accuracy (% Recovery) 98.5% – 101.2%99.1% – 100.8%98.8% – 101.5%
Precision (RSD%) 1.8%0.9%1.2%
Total Run Time 25.0 min8.0 min4.5 min
Specificity Mechanism Chromatographic ResolutionMass-to-Charge (m/z) Ratio3D Spectral Peak Purity
Conclusion

For standard pharmaceutical manufacturing environments, Lab A's HPLC-UV method remains the most cost-effective and globally transferable protocol. However, for forced degradation studies or early-stage drug development where trace-level impurity tracking is paramount, Lab B's LC-MS/MS protocol provides unparalleled sensitivity and self-correcting accuracy. Lab C's UHPLC-DAD serves as the optimal middle ground, offering high throughput and robust peak purity validation.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

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